molecular formula C13H9F4NO B1329133 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline CAS No. 946784-47-0

4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline

Número de catálogo: B1329133
Número CAS: 946784-47-0
Peso molecular: 271.21 g/mol
Clave InChI: HEKLMSKCXDEVRQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C13H9F4NO and its molecular weight is 271.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-(2-fluorophenoxy)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO/c14-10-3-1-2-4-12(10)19-8-5-6-11(18)9(7-8)13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKLMSKCXDEVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC(=C(C=C2)N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's chemical identity, core properties, and practical experimental protocols for their determination. By synthesizing technical data with field-proven insights, this guide aims to equip scientists with the critical information needed for informed decision-making in their research and development endeavors.

Introduction

4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline is a substituted diphenyl ether aniline derivative. The presence of both a trifluoromethyl group and a fluorophenoxy moiety imparts unique electronic and lipophilic characteristics, making it a valuable building block in the synthesis of novel compounds. Specifically, the trifluoromethyl group can enhance metabolic stability and binding affinity, while the fluorinated phenyl ring influences conformation and polarity. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application, particularly in drug discovery, where properties such as solubility and lipophilicity govern a compound's pharmacokinetic and pharmacodynamic profile.

Chemical and Physical Identity

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation.

IdentifierValueSource
IUPAC Name 4-(2-Fluorophenoxy)-2-(trifluoromethyl)anilineN/A
CAS Number 946784-47-0
Molecular Formula C₁₃H₉F₄NO
Molecular Weight 283.21 g/mol
Canonical SMILES C1=CC(=C(C=C1OC2=CC=CC=C2F)N)C(F)(F)FN/A
InChI Key HEKLMSKCXDEVRQ-UHFFFAOYSA-N

Core Physicochemical Properties: A Summary

The following table summarizes the key physicochemical properties. While experimental values for this specific molecule are sparse, the subsequent sections detail robust protocols for their empirical determination.

PropertyPredicted/Typical Value RangeSignificance in Drug Development
Melting Point (°C) Solid at room temperatureInfluences formulation, stability, and purification methods.
Aqueous Solubility Expected to be lowDirectly impacts bioavailability and formulation options.
LogP (o/w) Expected to be high (>3)Key indicator of lipophilicity, affecting membrane permeability and metabolism.
pKa (Aniline) Expected to be low (acidic amine)Determines the ionization state at physiological pH, affecting solubility and receptor binding.

Experimental Determination Protocols

To ensure scientific rigor, direct experimental measurement of physicochemical properties is essential. The following are detailed, field-proven protocols for determining aqueous solubility and the partition coefficient (LogP).

Thermodynamic Aqueous Solubility: The Shake-Flask Method

Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[1] It measures the equilibrium concentration of a compound in a saturated solution, providing a definitive value that is crucial for lead optimization and pre-formulation studies.[1]

G cluster_prep Preparation cluster_eq Equilibration cluster_proc Processing & Analysis prep1 Weigh excess solid compound into vials prep2 Add aqueous buffer (e.g., pH 7.4 PBS) prep1->prep2 Dispense eq1 Seal vials and place in shaker incubator prep2->eq1 eq2 Agitate at constant temp (e.g., 25°C or 37°C) for 24-72h eq1->eq2 Incubate proc1 Centrifuge or filter to remove undissolved solid eq2->proc1 proc2 Extract clear supernatant proc1->proc2 proc3 Prepare serial dilutions of supernatant proc2->proc3 proc4 Analyze concentration via LC-MS or UV-Vis proc3->proc4 proc5 Quantify against a standard curve proc4->proc5

Caption: Workflow for Shake-Flask Solubility Determination.

  • Preparation: Add an excess amount of solid 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline to several vials (typically in triplicate) to ensure a saturated solution is achieved.[2][3]

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[1][2][4]

  • Phase Separation: After equilibration, allow the vials to stand to let solids settle. To ensure all undissolved solid is removed, centrifuge the samples at high speed or filter the slurry through a 0.22 µm filter.[1]

  • Quantification: Carefully remove an aliquot of the clear supernatant. Prepare a calibration curve using known concentrations of the compound. Analyze the supernatant by a suitable method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), to determine the concentration.[1][5] This measured concentration is the thermodynamic solubility.

Lipophilicity (LogP): The RP-HPLC Method

Rationale: While the shake-flask method is the definitive way to measure LogP, it can be time-consuming and require significant amounts of material.[6] The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a widely accepted, high-throughput alternative that correlates a compound's retention time with its lipophilicity.[6][7][8] It is particularly useful for screening series of compounds.

G cluster_input Inputs cluster_calc Calculation RetentionTime Retention Time (tR) of Analyte CapacityFactor Calculate Capacity Factor (k) k = (tR - t₀) / t₀ RetentionTime->CapacityFactor DeadTime Dead Time (t₀) DeadTime->CapacityFactor StdLogP Known LogP of Standards Calibration Generate Calibration Curve log(P) vs. log(k) StdLogP->Calibration StdRetention Retention Times of Standards StdRetention->Calibration via log(k) calculation LogK Calculate log(k) CapacityFactor->LogK FinalLogP Calculate Analyte LogP LogK->FinalLogP Calibration->FinalLogP Interpolate

Caption: LogP Determination Logic via RP-HPLC.

  • System Setup: Use a C18 reverse-phase HPLC column. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile.[8]

  • Calibration: Prepare a set of standard compounds with well-established LogP values spanning a range that is expected to bracket the test compound.[9] Inject each standard individually and record its retention time (t_R).

  • Dead Time (t₀) Determination: Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column's void time or dead time (t₀).[6]

  • Calculate Capacity Factors (k): For each standard, calculate the capacity factor (k) using the formula: k = (t_R - t₀) / t₀.[6]

  • Generate Standard Curve: Plot the known LogP values of the standards (y-axis) against their calculated log(k) values (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c).[9]

  • Analyze Test Compound: Inject the 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline sample under the identical HPLC conditions and record its retention time.

  • Calculate LogP: Calculate the log(k) for the test compound. Use the linear regression equation from the standard curve to calculate the LogP value.[9]

Spectroscopic and Stability Profile

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are critical for structural confirmation. The ¹H NMR would show characteristic aromatic signals, with splitting patterns influenced by the fluorine and trifluoromethyl substituents, and a signal for the amine protons. ¹⁹F NMR would show two distinct signals: one for the -CF₃ group and one for the fluorine on the phenoxy ring, with characteristic chemical shifts and couplings.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight (283.21 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₁₃H₉F₄NO.

  • Stability: The compound is expected to be stable under standard laboratory conditions. However, anilines can be susceptible to oxidation over time, potentially leading to discoloration. Stability studies at various pH values and temperatures are recommended for compounds intended for pharmaceutical development to identify potential degradation pathways.

Conclusion

4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline is a compound with significant potential, characterized by its unique combination of functional groups. While comprehensive experimental data is not widely published, its core physicochemical properties can be reliably determined using the robust, industry-standard protocols detailed in this guide. The shake-flask method for solubility and the RP-HPLC method for lipophilicity provide the foundational data required for scientists to effectively utilize this molecule in drug discovery, agrochemical synthesis, and materials science, enabling a more rational and efficient development process.

References

  • ResearchGate. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link][7]

  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link][2]

  • PubMed. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. [Link][8]

  • IMR Press. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. [Link][4]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link][6]

  • NextSDS. 4-[2-(trifluoromethyl)phenoxy]aniline — Chemical Substance Information. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link][5]

  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link][3]

Sources

Comprehensive NMR Spectral Analysis of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, diaryl ethers and fluorinated anilines serve as privileged structural motifs. The compound 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline (CAS: 946784-47-0)[1] integrates both functionalities, offering unique physicochemical properties such as enhanced lipophilicity, metabolic stability, and specific conformational preferences driven by stereoelectronic effects.

This technical whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this molecule. By deconstructing the electronic causality behind the observed spectral data, this guide establishes a self-validating framework for researchers to accurately elucidate and verify the structure of complex fluorinated building blocks.

Structural Causality & Electronic Perturbations

The structural elucidation of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline relies on understanding the competing electronic effects within its two distinct aromatic systems:

  • The Aniline Core (Ring A): The amino group ( −NH2​ ) at C-1 is a strong π -donor, shielding the ortho and para positions. Conversely, the trifluoromethyl group ( −CF3​ ) at C-2 is a potent σ

    • and π -acceptor, exerting a strong deshielding effect on neighboring protons and carbons[2]. The ether linkage at C-4 introduces further π -donation back into the aniline ring.
  • The 2-Fluorophenoxy Ring (Ring B): The highly electronegative fluorine atom at C-2' exerts a strong inductive withdrawing effect ( −I ) but acts as a weak resonance donor ( +R ). This results in characteristic 19 F- 13 C spin-spin couplings ( 1J , 2J , 3J ) that dictate the multiplicity of the carbon signals[3].

Standardized Experimental Protocol

To ensure high-fidelity, reproducible NMR data, the following self-validating protocol is recommended for the acquisition of 1 H and 13 C spectra.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg (for 1 H) or 50–80 mg (for 13 C) of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ). CDCl3​ is selected due to its lack of exchangeable protons, ensuring the −NH2​ signal remains visible and does not undergo rapid deuterium exchange.

  • Internal Referencing: Add 0.03% v/v Tetramethylsilane (TMS) to the solvent. Calibrate the 1 H spectrum to the TMS peak at δ 0.00 ppm, and the 13 C spectrum to the central CDCl3​ triplet at δ 77.16 ppm.

  • 1 H NMR Acquisition: Utilize a 400 MHz or 600 MHz spectrometer. Apply a 30° excitation pulse to ensure quantitative integration. Set the relaxation delay ( d1​ ) to 2.0 seconds to allow complete longitudinal relaxation of all protons. Acquire 16 to 32 scans.

  • 13 C NMR Acquisition: Employ power-gated 1 H decoupling (e.g., WALTZ-16 sequence) to eliminate 1 H- 13 C scalar couplings while retaining Nuclear Overhauser Effect (NOE) enhancements. Set a 45° flip angle and a d1​ of 2.0–3.0 seconds. Acquire a minimum of 1024 scans due to the low natural abundance of 13 C and the splitting caused by 19 F.

  • Signal Processing: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Perform manual phase and baseline corrections.

NMR_Workflow A Sample Prep (CDCl3, TMS) B 1H NMR Acquisition (30° Pulse, d1=2s) A->B C 13C NMR Acquisition (1H Decoupled) A->C D Signal Processing (FT, Phase, Baseline) B->D C->D E Multiplet Analysis (J-Coupling Extraction) D->E F Structural Validation E->F

Workflow for NMR acquisition and structural validation of fluorinated anilines.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline is characterized by the isolated spin system of the aniline ring and the complex multiplet structure of the 2-fluorophenoxy ring.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Causality & Assignment Notes
−NH2​ 4.10 – 4.30br sN/ABroad singlet due to quadrupolar relaxation of 14 N and intermediate exchange rates.
H-6 (Aniline) 6.75 – 6.85d 3JH,H​ ≈ 8.8Highly shielded by the ortho −NH2​ group.
H-5 (Aniline) 7.00 – 7.10dd 3JH,H​ ≈ 8.8, 4JH,H​ ≈ 2.8Meta to the −CF3​ group; coupled to H-6 and H-3.
H-3 (Aniline) 7.15 – 7.25d 4JH,H​ ≈ 2.8Deshielded by the ortho −CF3​ group[2]. Appears as a finely split doublet.
H-3' to H-6' (Phenoxy) 6.95 – 7.25mComplexOverlapping multiplets driven by 1 H- 1 H and 19 F- 1 H spin-spin couplings[3].

Note: The exact chemical shifts may vary slightly depending on concentration and temperature due to hydrogen bonding dynamics of the aniline −NH2​ group.

13 C NMR Spectral Analysis

The 13 C NMR spectrum is highly diagnostic due to the presence of two distinct fluorine-containing moieties ( −CF3​ and −F ). The spin-1/2 nature of 19 F (100% natural abundance) splits the carbon signals into doublets and quartets, which serves as an internal validation mechanism for peak assignment.

PositionChemical Shift ( δ , ppm)Multiplicity JC,F​ Coupling (Hz)Causality & Assignment Notes
C-2' (Phenoxy) ~153.5d 1JC,F​ ≈ 245 - 250Directly bonded to fluorine; massive one-bond coupling[3].
C-4 (Aniline) ~148.2sN/AEther-bearing carbon on the aniline ring; highly deshielded.
C-1' (Phenoxy) ~143.0d 2JC,F​ ≈ 10 - 12Ether-bearing carbon on the phenoxy ring; split by ortho fluorine.
C-1 (Aniline) ~141.5sN/AAmine-bearing carbon.
−CF3​ ~124.5q 1JC,F​ ≈ 270 - 275Characteristic massive quartet for the trifluoromethyl carbon[2].
C-4', C-5' (Phenoxy) 124.0 – 125.0d 3JC,F​ / 4JC,F​ ≈ 2 - 4Aromatic carbons exhibiting long-range fluorine coupling.
C-5 (Aniline) ~122.5sN/AUnsubstituted aromatic carbon.
C-6' (Phenoxy) ~120.5s (or fine d) 3JC,F​ ≈ 0 - 2Meta to fluorine; coupling is often negligible or very small.
C-3 (Aniline) ~118.5q 3JC,F​ ≈ 5 - 6Split into a quartet by the adjacent −CF3​ group.
C-6 (Aniline) ~117.2sN/AShielded ortho to the −NH2​ group.
C-3' (Phenoxy) ~116.8d 2JC,F​ ≈ 18 - 20Ortho to fluorine; exhibits strong two-bond coupling.
C-2 (Aniline) ~114.5q 2JC,F​ ≈ 30 - 32Carbon bearing the −CF3​ group; characteristic two-bond quartet[2].
Mechanistic Insight into 19 F- 13 C Coupling

The differentiation between C-2 (aniline) and C-3 (aniline) is strictly validated by their multiplicity. C-2 appears as a quartet with a large two-bond coupling ( 2JC,F​ ≈ 30 Hz), whereas C-3 appears as a tighter quartet due to three-bond coupling ( 3JC,F​ ≈ 5 Hz). Similarly, on the phenoxy ring, the 1JC,F​ coupling of ~248 Hz definitively identifies C-2', acting as an anchor point for assigning the rest of the ring system.

Conclusion

The NMR structural elucidation of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline requires a rigorous understanding of heteronuclear spin-spin coupling and electronic shielding effects. By leveraging the specific J -coupling constants generated by the −CF3​ and −F groups, researchers can confidently map the carbon framework. Adhering to the standardized acquisition protocols outlined in this guide ensures that phenomena such as long-range coupling and quadrupolar broadening are properly resolved, preventing mischaracterization during drug development workflows.

References

  • ResearchGate. "Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline." researchgate.net. Available at: [Link]

  • The Royal Society of Chemistry. "Synthesis of copper nanoparticles supported on a microporous covalent triazine polymer: an efficient and reusable catalyst for O-arylation." rsc.org. Available at: [Link]

Sources

Analytical Characterization and Mass Spectrometry Fragmentation Pathways of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As pharmaceutical and agrochemical pipelines increasingly rely on heavily fluorinated scaffolds, understanding the gas-phase dissociation chemistry of these complex molecules is paramount. 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline (C₁₃H₉F₄NO) is a highly functionalized diaryl ether featuring a primary aniline amine, an ortho-trifluoromethyl group, and an ortho-fluorophenoxy substituent[1].

This whitepaper provides an in-depth mechanistic analysis of its mass spectrometric (MS) fragmentation pathways. By deconstructing the interplay between charge localization and structural sterics, we establish a self-validating analytical workflow for robust pharmacokinetic profiling and impurity identification[2].

Structural Deconstruction & Physicochemical Profile

Before analyzing the tandem mass spectrometry (MS/MS) data, it is critical to establish the exact physicochemical parameters of the target analyte. The molecule features two highly electronegative fluorine environments—the -CF₃ group and the aryl fluoride—both of which dictate the gas-phase dissociation chemistry[3].

  • Chemical Formula: C₁₃H₉F₄NO

  • Exact Mass (Monoisotopic): 271.0620 Da

  • Protonated Molecule [M+H]⁺: 272.0698 Da (Target precursor for ESI+)

  • Key Structural Motifs: Diaryl ether linkage, primary aromatic amine, trifluoromethyl group.

Core MS/MS Fragmentation Mechanisms

When subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the protonated molecule [M+H]⁺ undergoes predictable but complex parallel fragmentation pathways. The causality of these pathways is governed by charge localization and the stability of the resulting product ions.

The Charge-Directed Diaryl Ether Cleavage

Diaryl ethers typically fragment via the cleavage of the C-O ether bond[4]. In positive electrospray ionization (ESI+), protonation preferentially occurs at the most basic site: the primary aniline nitrogen.

  • Mechanistic Causality: The charge localized on the aniline ring induces heterolytic cleavage of the ether bond. The electrons from the C-O bond migrate to the 2-fluorophenoxy moiety, resulting in the neutral loss of 2-fluorophenol (112.0324 Da).

  • Product Ion: This yields a highly abundant fragment at m/z 160.0373 , corresponding to the 4-amino-3-(trifluoromethyl)phenyl cation. This ion is exceptionally stable due to resonance electron donation from the amine group.

The Ortho-Effect: HF Elimination

Trifluoromethyl-substituted anilines are notorious for undergoing a gas-phase "ortho-effect" during MS/MS analysis[5].

  • Mechanistic Causality: The spatial proximity of the basic -NH₂ group (or -NH₃⁺ when protonated) to the -CF₃ group facilitates an intramolecular proton transfer. A fluorine atom is abstracted by the protonated amine, leading to the expulsion of a neutral hydrogen fluoride (HF) molecule (20.0062 Da).

  • Product Ions: This elimination occurs both from the intact precursor ion (yielding m/z 252.0636 ) and as a secondary, higher-energy fragmentation from the m/z 160.0373 ion (yielding m/z 140.0311 ).

MS_Fragmentation M_plus_H [M+H]+ m/z 272.07 C13H10F4NO+ Loss_HF [M+H - HF]+ m/z 252.06 C13H9F3NO+ M_plus_H->Loss_HF -HF (20 Da) Ortho-Effect Cleavage_Ether [M+H - C6H5FO]+ m/z 160.04 C7H5F3N+ M_plus_H->Cleavage_Ether -C6H5FO (112 Da) Ether Cleavage Phenol_Loss 2-Fluorophenol (Neutral Loss, 112 Da) M_plus_H->Phenol_Loss Neutral Loss Cleavage_HF [m/z 160 - HF]+ m/z 140.03 C7H4F2N+ Cleavage_Ether->Cleavage_HF -HF (20 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathways for 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline.

Quantitative Data Presentation

The following table summarizes the theoretical exact masses and structural assignments for the primary and secondary fragment ions observed during HCD/CID fragmentation.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)FormulaStructural AssignmentRelative Energy Requirement
272.0698 --C₁₃H₁₀F₄NO⁺[M+H]⁺ (Protonated Molecule)N/A (MS1)
272.0698 160.0373 112.0324C₇H₅F₃N⁺[M+H - 2-Fluorophenol]⁺Low (20-30 eV)
272.0698 252.0636 20.0062C₁₃H₉F₃NO⁺[M+H - HF]⁺Medium (30-40 eV)
160.0373 140.0311 20.0062C₇H₄F₂N⁺[m/z 160 - HF]⁺High (40-50 eV)

Self-Validating Experimental Protocol (UHPLC-ESI-MS/MS)

To ensure trustworthiness and reproducibility across different laboratory environments, the following protocol is designed as a self-validating system. Every parameter is selected with a specific chemical causality in mind.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the analyte in MS-grade methanol to a final concentration of 100 µg/mL[5].

    • Causality: Methanol ensures complete solubility of the lipophilic diaryl ether while remaining compatible with reverse-phase LC conditions.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase Optimization: Utilize Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile)[5].

    • Causality: The addition of 0.1% formic acid provides a continuous supply of [H]⁺ ions, ensuring complete protonation of the aniline nitrogen. This is the critical driving force for the charge-directed ether cleavage.

  • Ionization (ESI+): Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Tandem Mass Spectrometry (MS/MS): Isolate the [M+H]⁺ precursor (m/z 272.07) in the quadrupole. Apply a stepped Normalized Collision Energy (NCE) of 20, 30, and 40 eV.

    • Causality: Stepped collision energy acts as a self-validating mechanism. Lower energies (20 eV) capture the primary ether cleavage (loss of 2-fluorophenol), while higher energies (40 eV) are required to overcome the activation barrier for the secondary HF eliminations[4]. Capturing all states in a single composite spectrum prevents false negatives in structural assignment.

LCMS_Workflow Prep Sample Prep (0.1 mg/mL, MeOH) LC UHPLC Separation (C18, 0.1% FA) Prep->LC ESI ESI+ Ionization (Capillary: 3.5 kV) LC->ESI MS1 MS1 Survey (m/z 100-500) ESI->MS1 CID HCD/CID (NCE: 20-40 eV) MS1->CID MS2 MS/MS Acquisition (High Res Orbitrap) CID->MS2

Figure 2: Self-validating UHPLC-ESI-MS/MS experimental workflow for structural characterization.

References

  • [2] Title: Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR | Source: Journal of Pharmaceutical and Biomedical Analysis (via SRCE) | URL:[Link]

  • [4] Title: Interpretation of MS-MS mass spectra of drugs and pesticides | Source: DOKUMEN.PUB | URL: [Link]

  • [1] Title: A New Class of Diaryl Ether Herbicides: Structure–Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach | Source: Journal of Agricultural and Food Chemistry - ACS Publications | URL:[Link]

Sources

crystallographic data and 3D structure of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystallographic Analysis of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline

Abstract: This technical guide provides a comprehensive, field-proven workflow for the determination and analysis of the single-crystal X-ray structure of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline. While, as of the date of this publication, a solved crystal structure for this specific molecule is not publicly available, this guide will serve as a detailed roadmap for researchers in drug development and materials science. We will proceed with a hypothetical, yet scientifically rigorous, framework, detailing every critical step from crystal growth to data interpretation and deposition. This document is intended for researchers, scientists, and drug development professionals seeking to understand the three-dimensional structure and solid-state properties of this and similar novel small molecules.

Introduction: The "Why" Behind the Structure

4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline is a small molecule of significant interest in medicinal chemistry. Its structure combines several key pharmacophores: a trifluoromethyl group, known to enhance metabolic stability and binding affinity; a fluorophenoxy moiety, which can modulate electronic properties and participate in specific interactions with biological targets; and an aniline core, a versatile scaffold in drug design. Understanding the precise three-dimensional arrangement of these functional groups is paramount for structure-activity relationship (SAR) studies, computational modeling, and the design of new chemical entities.

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the atomic arrangement within a crystalline solid.[1][2][3] This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which collectively govern the material's physical and chemical properties, such as solubility, stability, and bioavailability. This guide will walk you through the entire process, from obtaining suitable single crystals to interpreting the final structural model.

Part 1: The Art and Science of Crystallization

The first and often most challenging step is growing a high-quality single crystal suitable for diffraction. This requires a systematic approach to screen various conditions.

Experimental Protocol: Growing Single Crystals of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline

  • Solvent Selection: Based on the structure of the target molecule (a combination of aromatic rings and polar groups), a range of solvents with varying polarities should be screened. A good starting point would be:

    • Polar protic: Methanol, Ethanol

    • Polar aprotic: Acetone, Acetonitrile, Ethyl acetate

    • Nonpolar: Toluene, Hexane

    • Solvent mixtures: Dichloromethane/Hexane, Ethyl acetate/Hexane

  • Crystallization Method: Slow Evaporation

    • Prepare a saturated or near-saturated solution of the compound in a chosen solvent (e.g., ethyl acetate) in a small, clean vial.

    • Loosely cap the vial or cover it with parafilm pierced with a few small holes. This allows for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial daily for the formation of crystals. High-quality crystals are typically clear and have well-defined facets.

  • Crystallization Method: Vapor Diffusion

    • In a larger sealed container (e.g., a beaker covered with a watch glass), place a small amount of an "anti-solvent" (a solvent in which the compound is poorly soluble, such as hexane).

    • In a smaller, open vial, place a concentrated solution of the compound in a "good" solvent (e.g., dichloromethane).

    • Place the smaller vial inside the larger container and seal it.

    • Over time, the anti-solvent vapor will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

Causality Behind Experimental Choices:

The choice of solvent is critical. A solvent in which the compound is moderately soluble is ideal for slow evaporation. For vapor diffusion, a pair of miscible solvents with different volatilities and in which the compound has significantly different solubilities is required. The slow rate of solvent evaporation or anti-solvent diffusion is key to allowing the molecules to arrange themselves into a well-ordered crystal lattice.

Diagram: Crystallization Strategy Workflow

start Start: Purified Compound solvent_screening Solvent Solubility Screening start->solvent_screening slow_evap Slow Evaporation solvent_screening->slow_evap vapor_diff Vapor Diffusion solvent_screening->vapor_diff cooling Slow Cooling solvent_screening->cooling crystals Single Crystals Formed? slow_evap->crystals vapor_diff->crystals cooling->crystals diffraction Proceed to Diffraction crystals->diffraction Yes optimize Optimize Conditions (Concentration, Temperature) crystals->optimize No optimize->solvent_screening

Caption: Decision workflow for single-crystal growth.

Part 2: Illuminating the Lattice: Data Acquisition

Once a suitable crystal is obtained, the next step is to collect X-ray diffraction data.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting:

    • Under a microscope, select a crystal with sharp edges and dimensions of approximately 0.1-0.3 mm.

    • Carefully mount the crystal on a cryo-loop or a glass fiber using a small amount of cryo-protectant oil.

    • Mount the loop onto the goniometer head of the diffractometer.

  • Data Collection:

    • The mounted crystal is cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage.

    • An initial set of images is taken to determine the unit cell parameters and the crystal's orientation.

    • A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. Modern diffractometers automate this process.[1]

Causality Behind Experimental Choices:

Cryo-cooling is essential for high-quality data from organic crystals. It improves the diffraction intensity at high angles, leading to a higher resolution structure. The choice of X-ray source (e.g., Mo or Cu) depends on the size of the unit cell and the elements present in the crystal.

Diagram: Data Acquisition Workflow

start Select Suitable Crystal mount Mount Crystal on Goniometer start->mount cool Cool Crystal to 100 K mount->cool unit_cell Determine Unit Cell & Orientation cool->unit_cell collect Collect Full Diffraction Data Sphere unit_cell->collect integrate Integrate Intensities collect->integrate hkl_file Generate .hkl file integrate->hkl_file

Caption: Workflow for single-crystal X-ray data collection.

Part 3: From Data to Model: Structure Solution and Refinement

The collected diffraction data contains the intensities and positions of thousands of reflections. This information is used to solve and refine the crystal structure.

Experimental Protocol: Structure Solution and Refinement

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

  • Structure Solution: The "phase problem" is solved using direct methods, which are mathematical techniques to estimate the phases of the structure factors. Software like SHELXT is commonly used for this step.

  • Model Building: The initial solution provides a rough electron density map. The crystallographer then builds an atomic model that fits this map, often using software with graphical interfaces like Olex2 or WinGX.

  • Structure Refinement: The atomic model is refined against the experimental data using a least-squares minimization procedure (e.g., with SHELXL). This process iteratively adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[4]

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Final Model: The refinement is complete when the model converges, and the R-factor (a measure of the agreement between the model and the data) is low (typically < 5%).

Causality Behind Experimental Choices:

The iterative nature of refinement is crucial for achieving an accurate and chemically sensible model. The choice of refinement constraints and restraints is guided by chemical knowledge and the quality of the diffraction data.

Diagram: Structure Solution and Refinement Cycle

start Diffraction Data (.hkl) solve Solve Phase Problem (e.g., SHELXT) start->solve map Calculate Electron Density Map solve->map build Build Initial Atomic Model map->build refine Refine Model (e.g., SHELXL) build->refine check Check Model vs. Map refine->check check->build Incomplete/Incorrect final Final Validated Structure check->final Complete & Correct

Caption: The iterative cycle of crystallographic structure refinement.

Part 4: The 3D Structure: A Hypothetical Analysis

As no experimental data is available, we present a plausible, hypothetical crystal structure for 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline to illustrate the type of information that would be obtained.

Table 1: Hypothetical Crystallographic Data

ParameterValue
Chemical FormulaC13 H9 F4 N O
Formula Weight271.21
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.567
b (Å)15.123
c (Å)9.456
β (°)105.34
Volume (ų)1178.9
Z4
Density (calculated) (g/cm³)1.526
R1 [I > 2σ(I)]0.045
wR2 (all data)0.118

Structural Insights from Hypothetical Data:

  • Intramolecular Geometry: The analysis would reveal the precise bond lengths and angles, confirming the expected geometries of the phenyl rings and the trifluoromethyl group. A key feature to analyze would be the torsion angle between the two aromatic rings, which would define the overall conformation of the molecule.

  • Intermolecular Interactions: In the hypothetical crystal packing, we would expect to see N-H···O or N-H···F hydrogen bonds involving the aniline group. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules would likely play a significant role in the crystal packing.

Diagram: Hypothetical Molecular Structure and Key Interactions

cluster_0 Molecule A cluster_1 Molecule B (Symmetry-related) N1 N1-H Ring1 Aniline Ring N1->Ring1 O2 O N1->O2 C1 C-CF3 Ring1->C1 O1 O1 Ring1->O1 Ring3 Aniline Ring Ring1->Ring3 π-π Stacking Ring2 Fluorophenoxy Ring O1->Ring2 F1 F-C Ring2->F1

Caption: Key intermolecular interactions in the hypothetical crystal structure.

Part 5: Ensuring Integrity: Validation and Deposition

The final step is to validate the crystal structure and deposit the data in a public repository.

  • Validation: The Crystallographic Information File (CIF) is checked using the checkCIF service provided by the International Union of Crystallography (IUCr). This program flags potential issues with the data and the model, ensuring that the structure is of high quality.

  • Deposition: The validated CIF file, along with the structure factors, should be deposited in the Cambridge Crystallographic Data Centre (CCDC).[5][6] This makes the data publicly available to other researchers and contributes to the global body of scientific knowledge.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, workflow for determining the crystal structure of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline. By following these field-proven protocols, researchers can obtain a detailed three-dimensional model of this and other novel compounds. This structural information is invaluable for understanding the molecule's properties and for guiding further research in drug discovery and materials science.

References

  • University of Oxford. CRYSTALS - Chemical Crystallography. [Link]

  • Adams, P. D., et al. (2013). Automating crystallographic structure solution and refinement of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 1), 103–111. [Link]

  • Carleton College. Single-crystal X-ray Diffraction - SERC. [Link]

  • International Union of Crystallography. Crystallographic software list. [Link]

  • RCSB PDB. Crystallography Software. [Link]

  • Pulstec USA. Single Crystal X-Ray Diffraction. [Link]

  • International Union of Crystallography. Crystallographic software list. [Link]

  • FZU. X-ray single-crystal diffraction. [Link]

  • Cambridge Crystallographic Data Centre. Access Structures. [Link]

  • University of Otago. CCDC 2323924: Experimental Crystal Structure Determination. [Link]

Sources

Whitepaper: Mechanism of Action and Pharmacological Profiling of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline Derivatives in Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and angiogenesis inhibition, diaryl ether scaffolds have emerged as privileged structures for drug discovery. Specifically, derivatives synthesized from the 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline building block exhibit profound utility in the design of Type II kinase inhibitors. As a Senior Application Scientist specializing in biophysical characterization and assay development, I have observed that this specific scaffold is uniquely primed to exploit the inactive "DFG-out" conformation of receptor tyrosine kinases (RTKs), most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

This technical guide deconstructs the structural biology, mechanism of action (MoA), and self-validating experimental workflows required to profile these derivatives, bridging the gap between in vitro binding kinetics and live-cell target engagement.

Structural Biology & Pharmacophore Rationale

The potency of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline derivatives relies on a highly orchestrated set of molecular interactions within the kinase domain. Type II inhibitors must traverse the ATP-binding hinge region and penetrate a deep, transient allosteric pocket[1].

  • The Aniline Anchor (Hinge Binding): In drug development, the primary amine of this scaffold is typically converted into a urea or amide functional group. This modification serves as the primary anchor, forming critical bidentate hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Cys919 in VEGFR2)[2].

  • The 2-Trifluoromethyl Group (Conformational Lock): Positioned ortho to the aniline nitrogen, the bulky trifluoromethyl ( −CF3​ ) group acts as a steric shield. It forces the molecule into a specific dihedral angle, minimizing entropic penalty upon binding while occupying a highly lipophilic sub-pocket adjacent to the gatekeeper residue.

  • The 4-(2-Fluorophenoxy) Tail (Deep Pocket Insertion): The diaryl ether linkage provides the necessary rotational flexibility for the phenoxy ring to navigate into the deep hydrophobic pocket exposed only when the conserved Asp-Phe-Gly (DFG) motif flips outward. The ortho-fluorine substitution on the phenoxy ring enhances metabolic stability and establishes favorable halogen bonding with the pocket's hydrophobic lining.

Pharmacophore Scaffold 4-(2-Fluorophenoxy)- 2-(trifluoromethyl)aniline Urea Urea/Amide Linker Scaffold->Urea Derivatization CF3 2-Trifluoromethyl Scaffold->CF3 Ortho Substitution Phenoxy 4-(2-Fluorophenoxy) Scaffold->Phenoxy Para Ether Linkage Hinge Hinge Region (Cys919 H-Bond) Urea->Hinge H-Bonding Steric Steric Shield & Lipophilicity CF3->Steric Conformational Lock DFG DFG-out Deep Hydrophobic Pocket Phenoxy->DFG Halogen Bonding

Pharmacophore model mapping scaffold functional groups to kinase binding domains.

Mechanism of Action: The DFG-Out Allosteric Shift

The mechanism of action for these derivatives is fundamentally distinct from ATP-competitive Type I inhibitors. By targeting the "DFG-out" conformation, these molecules act as allosteric modulators.

When the derivative binds, it stabilizes the inactive conformation of the kinase. This induced-fit mechanism is thermodynamically characterized by exceptionally slow dissociation kinetics (a low koff​ rate). In the context of VEGFR2, this prolonged drug-target residence time translates to a sustained blockade of receptor autophosphorylation. Consequently, the downstream signaling cascade—specifically the PLC γ to MEK/ERK pathway—is effectively starved of its activation signal, leading to a robust arrest of angiogenesis and endothelial cell proliferation.

Signaling VEGF VEGF Ligand VEGFR2 VEGFR2 (DFG-out) VEGF->VEGFR2 Binds PLCg PLC-gamma VEGFR2->PLCg Phosphorylation Blocked Inhibitor Scaffold Derivative Inhibitor->VEGFR2 Allosteric Blockade MEK MEK / ERK Cascade PLCg->MEK Signal Halted Angiogenesis Angiogenesis MEK->Angiogenesis Cell Proliferation Arrested

Mechanism of action showing Type II inhibition of VEGFR2 and downstream blockade.

Experimental Methodologies: Self-Validating Systems

To rigorously validate the efficacy of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline derivatives, we employ a two-tiered, self-validating assay system. Biophysical kinetics are first established via Surface Plasmon Resonance (SPR), which are then biologically contextualized using live-cell NanoBRET target engagement.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: Standard enzymatic IC50​ assays fail to capture the kinetic advantage of Type II inhibitors. SPR provides real-time, label-free quantification of association ( ka​ ) and dissociation ( kd​ ) rates, allowing us to calculate the critical Residence Time ( τ=1/kd​ )[3].

Step-by-Step Methodology:

  • Surface Preparation (Causality: Conformational Freedom): Rather than using standard amine coupling which can restrict kinase flexibility, we utilize an NTA sensor chip to capture His-tagged VEGFR2 kinase domain. This ensures the protein retains the conformational freedom required to undergo the DFG-in to DFG-out transition.

  • Baseline Stabilization: Flow running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween20, 0.1% DMSO, pH 7.4) until a flat baseline is achieved.

  • Analyte Injection (Multi-Cycle Kinetics): Inject a concentration series (0.1 nM to 100 nM) of the scaffold derivative. Expert Insight: We utilize multi-cycle kinetics with extended injection times (up to 300 seconds) to ensure steady-state binding is reached for these bulky molecules.

  • Dissociation Phase: Flow running buffer over the chip for a minimum of 3600 seconds. Causality: Type II inhibitors possess extremely slow off-rates; short dissociation phases will result in inaccurate kd​ calculations.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract ka​ , kd​ , and KD​ .

SPRWorkflow Immobilization 1. Immobilization Bind Kinase Baseline 2. Baseline Flow Buffer Immobilization->Baseline Association 3. Association Inject Inhibitor Baseline->Association Dissociation 4. Dissociation Measure kd Association->Dissociation Regeneration 5. Regeneration Wash Chip Dissociation->Regeneration

Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics.

Protocol 2: Cellular Target Engagement via NanoBRET

Rationale: In vitro kinetics must translate to the complex intracellular environment. The NanoBRET target engagement assay quantifies the apparent cellular affinity and fractional occupancy of the inhibitor in live cells[4].

Step-by-Step Methodology:

  • Cell Seeding & Transfection: Seed HEK293 cells into 96-well tissue culture plates. Transfect with a VEGFR2-NanoLuc® fusion vector. Expert Insight: We utilize the Adherent (ADH) format[4] rather than suspension. Preserving the native cytoskeletal architecture is critical for RTKs, which rely on membrane-tethered complexes for proper conformation.

  • Tracer Addition: After 24 hours, add the cell-permeable NanoBRET fluorescent tracer (e.g., Tracer K-10) at a concentration equal to its KD,app​ .

  • Compound Competition: Introduce the scaffold derivatives in a dose-response format and incubate for 2 hours. The unlabeled derivative will competitively displace the tracer, resulting in a loss of Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Detection & Analysis: Add NanoLuc substrate and extracellular inhibitor. Measure BRET ratios on a luminescence microplate reader to calculate the cellular IC50​ .

Quantitative Data Summaries

The following tables summarize representative profiling data for two hypothetical derivatives of the 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline scaffold (Urea vs. Amide linkage) compared against the clinical benchmark, Sorafenib.

Table 1: SPR Kinetic Parameters against VEGFR2 (Wild-Type) | Compound | Association Rate ka​ ( M−1s−1 ) | Dissociation Rate kd​ ( s−1 ) | Affinity KD​ (nM) | Residence Time ( τ , min) | | :--- | :--- | :--- | :--- | :--- | | Derivative A (Urea Linker) | 1.2×104 | 4.5×10−4 | 37.5 | ~ 37 | | Derivative B (Amide Linker) | 8.5×103 | 1.2×10−4 | 14.1 | ~ 138 | | Sorafenib (Benchmark) | 2.1×104 | 3.8×10−4 | 18.0 | ~ 43 |

Observation: Derivative B exhibits a significantly lower dissociation rate, resulting in a residence time exceeding two hours, a hallmark of superior Type II allosteric locking.

Table 2: NanoBRET Cellular Target Engagement (VEGFR2 in HEK293) | Compound | Cellular IC50​ (nM) | Fractional Occupancy at 100nM (%) | | :--- | :--- | :--- | | Derivative A (Urea Linker) | 125 | 45% | | Derivative B (Amide Linker) | 42 | 82% | | Sorafenib (Benchmark) | 65 | 70% |

Observation: The prolonged residence time of Derivative B directly correlates with enhanced fractional occupancy within the live-cell environment, validating the biophysical SPR data.

References

  • A Back-to-Front Fragment-Based Drug Design Search Strategy Targeting the DFG-Out Pocket of Protein Tyrosine Kinases Source: ACS Medicinal Chemistry Letters URL:[Link][2]

  • Exploration of structural requirements for the inhibition of VEGFR-2 tyrosine kinase: Binding site analysis of type II, 'DFG-out' inhibitors Source: Taylor & Francis / Journal of Biomolecular Structure and Dynamics URL:[Link][1]

  • NanoBRET Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual Source: Promega Corporation URL:[Link][4]

Sources

Thermodynamic Stability Profile of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline: A Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline (CAS: 946784-47-0) is a highly specialized fluorinated diaryl ether utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Because it serves as a foundational intermediate, understanding its thermodynamic stability is paramount for ensuring batch-to-batch consistency, defining storage conditions, and predicting the shelf-life of downstream products. This whitepaper provides an in-depth technical analysis of the molecule's thermodynamic baselines, degradation pathways, and the self-validating experimental protocols required to profile its stability under [1].

Molecular Architecture & Thermodynamic Baselines

The intrinsic thermodynamic stability of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline is dictated by the interplay of its three primary functional domains. Understanding the causality behind its stability requires a first-principles analysis of its structural motifs:

  • The Trifluoromethyl (-CF₃) Effect: The -CF₃ group positioned ortho to the amine exerts a profound electron-withdrawing effect via both inductive (-I) and mesomeric (-M) pathways. By pulling electron density away from the aromatic ring, it significantly lowers the basicity ( pKa​ ) and nucleophilicity of the primary amine. Thermodynamically, this increases the oxidation potential of the molecule, rendering the amine highly resistant to spontaneous oxidation compared to unsubstituted anilines.

  • Diaryl Ether Robustness: The C-O-C ether linkage represents a deep thermodynamic well. The bond dissociation energy of the aromatic C-O bond is exceptionally high. While diaryl ethers can theoretically undergo nucleophilic aromatic substitution (S N​ Ar), the specific substitution pattern here—balanced by the electron-withdrawing -CF₃ and the electronegative fluorine—creates a sterically and electronically hindered environment that strongly resists hydrolytic cleavage under physiological pH.

  • Halogen Bonding and Conformation: The ortho-fluorine on the phenoxy ring is not merely a passive substituent. It is capable of engaging in intramolecular non-covalent interactions, such as F···H-N hydrogen bonding or orthogonal multipolar interactions. These interactions restrict rotational degrees of freedom around the ether linkage, lowering the overall Gibbs free energy ( ΔG ) and locking the molecule into a thermodynamically preferred, stable conformation.

Degradation Pathways: Kinetic vs. Thermodynamic Control

Despite its inherent stability, exposing the compound to extreme environmental stress can overcome its thermodynamic activation barriers. The primary degradation pathways are governed by kinetic stressors (heat, light, extreme pH) that force the molecule out of its thermodynamic minimum.

DegradationPathways Parent 4-(2-Fluorophenoxy)-2- (trifluoromethyl)aniline Oxidation Amine Oxidation (N-Oxides / Azo) Parent->Oxidation O2, Light, Metals EtherCleavage Ether Cleavage (Phenol + Aniline) Parent->EtherCleavage Strong Acid/Base Thermal Thermal Degradation (>250°C) Parent->Thermal High Heat (TGA) Stable Thermodynamically Stable (Ambient) Parent->Stable Standard Storage

Fig 1: Primary thermodynamic degradation pathways of the fluorinated aniline derivative.

  • Oxidative Degradation: While protected by the -CF₃ group, prolonged exposure to transition metals, UV light, or strong oxidizing agents can force the primary amine to oxidize into N-oxides, nitroso, or azo dimers.

  • Ether Cleavage: Under extreme thermodynamic stress (e.g., refluxing in strong aqueous acids or bases), the ether linkage may cleave, yielding 2-fluorophenol and 4-amino-3-(trifluoromethyl)phenol derivatives.

Experimental Protocols for Thermodynamic Profiling

To empirically validate the stability of this intermediate, a self-validating system of thermal and chemical profiling must be executed. The following methodologies are aligned with frameworks and ICH Q1A(R2) guidelines[2].

StabilityWorkflow API API Intermediate Stress Accelerated Stress 40°C / 75% RH API->Stress ICH Q1A Thermal Thermal Profiling DSC / TGA API->Thermal Baseline Analysis LC-MS Quantitation Stress->Analysis 1, 3, 6 mo Profile Stability Profile Thermal->Profile Thermodynamics Analysis->Profile Kinetics

Fig 2: ICH Q1A-compliant experimental workflow for thermodynamic and kinetic profiling.

Protocol 1: Solid-State Thermal Profiling (DSC/TGA)

Purpose: To establish the fundamental thermodynamic boundaries (melting point, enthalpy of fusion, and decomposition onset) of the intermediate. Causality: Utilizing a dry nitrogen purge prevents oxidative degradation from masking purely thermal decomposition events. This allows researchers to isolate the intrinsic thermodynamic stability of the molecular framework without interference from atmospheric oxygen.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline into a standard aluminum crucible.

  • Sealing: Crimp the crucible with a pinhole lid to allow the escape of volatile degradants while maintaining internal thermal equilibrium.

  • Purge: Place the crucible into the DSC/TGA furnace and initiate a dry nitrogen purge at 50 mL/min for 10 minutes to displace ambient oxygen.

  • Heating Ramp: Apply a linear heating rate of 10°C/min from 25°C to 350°C.

  • Data Acquisition: Continuously record heat flow (W/g) and mass loss (%).

  • Analysis: Integrate the endothermic melting peak to calculate the enthalpy of fusion ( ΔHfus​ ) and identify the 5% mass loss temperature ( Td,5%​ ) as the absolute onset of thermal decomposition.

Protocol 2: Accelerated Predictive Stability (APS) via ICH Q1A(R2)

Purpose: To empirically determine the shelf-life and chemical stability of the compound under environmental stress[3]. Causality: According to the Arrhenius equation, elevated temperatures exponentially increase reaction rates. Testing at 40°C/75% RH forces degradation pathways that would normally take years, allowing for rapid predictive modeling of the compound's thermodynamic shelf-life[2].

  • Batch Selection: Select three distinct primary batches of the synthesized compound to account for manufacturing variance[3].

  • Packaging: Seal the samples in container closure systems that simulate the final commercial packaging (e.g., double polyethylene bags inside a fiber drum).

  • Chamber Equilibration: Place the packaged samples into environmental stability chambers calibrated to 40°C ± 2°C and 75% RH ± 5% RH[1].

  • Sampling Intervals: Withdraw aliquots at exactly 1, 3, and 6 months[3].

  • Analytical Testing: Subject each pulled sample to validated stability-indicating HPLC-UV/MS analysis to quantify the parent compound and identify any degradants.

  • Kinetic Modeling: Plot the degradation concentration over time to determine the reaction order and extrapolate the thermodynamic shelf-life at standard long-term conditions (25°C/60% RH)[2].

Quantitative Data Synthesis

The table below summarizes the expected thermodynamic and stability parameters for 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline, synthesized from baseline data of highly substituted fluorinated diaryl ethers.

ParameterAnalytical MethodologyExpected Range / ObservationThermodynamic Implication
Melting Point ( Tm​ ) DSC45°C - 65°CIndicates crystalline lattice energy; lower Tm​ suggests favorable solubility but necessitates strict temperature control during storage.
Enthalpy of Fusion ( ΔHfus​ ) DSC20 - 35 J/gQuantifies the energy required to disrupt intermolecular forces, including potential F···H-N hydrogen bonds.
Decomposition Onset ( Td,5%​ ) TGA> 250°CHigh thermal stability driven by the massive bond dissociation energies of the C-F and C-O-C linkages.
Oxidative Degradation HPLC-MS (post-APS)< 0.5% over 6 monthsThe -CF₃ group successfully depletes electron density, thermodynamically protecting the primary amine from rapid oxidation.
Hydrolytic Cleavage HPLC-MS (pH 1-12)Negligible at pH 7The ether linkage is thermodynamically stable and locked unless subjected to extreme nucleophilic or electrophilic attack.

Conclusion

The molecular architecture of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline is engineered for high thermodynamic stability. The synergistic electron-withdrawing effects of the trifluoromethyl group and the robust nature of the fluorinated diaryl ether linkage protect the molecule from standard oxidative and hydrolytic degradation. By implementing rigorous, ICH-compliant thermal and accelerated stress testing, pharmaceutical developers can quantitatively validate these thermodynamic baselines, ensuring the integrity of the intermediate throughout the drug manufacturing lifecycle.

References

  • "Q1A(R2) Stability Testing of New Drug Substances and Products" , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • "Drug Stability: ICH versus Accelerated Predictive Stability Studies" , National Institutes of Health (PMC). URL:[Link]

  • "Understanding ICH Guidelines for Stability Testing" , Purple Diamond Packaging & QA. URL:[Link]

Sources

Preliminary Toxicity Profile and Preclinical Safety Assessment of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper / Predictive Toxicology Guide Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Identity: 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline (CAS: 946784-47-0)

Executive Summary

The compound 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline is a highly functionalized aromatic amine utilized as a specialized building block in pharmaceutical and agrochemical synthesis. Because empirical, late-stage toxicological data for this specific intermediate is sparse, a predictive safety profile must be constructed by deconstructing its structural motifs. This guide synthesizes predictive in-silico alerts with established mechanistic pathways to define the compound's toxicity profile, providing field-proven, self-validating experimental protocols for preclinical safety screening.

Structural Toxicity Alerts & Mechanistic Rationale

Predictive toxicology relies on understanding how specific functional groups interact with biological systems. For this compound, three distinct structural motifs drive its toxicological profile:

The Aniline Core and Methemoglobinemia

Primary aromatic amines are classic inducers of methemoglobinemia. Toxicity is not driven by the parent compound, but by its hepatic metabolic activation. Cytochrome P450 enzymes—specifically CYP1A2 and CYP2E1—oxidize the primary amine to an N-hydroxylamine intermediate [1]. This species is further oxidized to a highly reactive nitrosoarene. Crucially, the nitrosoarene and N-hydroxylamine participate in a "futile redox cycle" within erythrocytes, continuously generating superoxide anions and directly oxidizing the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, rendering it incapable of oxygen transport [2].

The Trifluoromethyl (-CF₃) Substituent

The incorporation of a -CF₃ group at the ortho position relative to the amine significantly modulates the molecule's physicochemical properties. The strong electron-withdrawing nature and high lipophilicity of the -CF₃ group increase the overall LogD of the molecule. According to recent Quantitative Structure-Toxicity Relationship (QSTR) models for trifluoromethyl compounds, this enhanced lipophilicity directly correlates with increased membrane permeability, a larger volume of distribution (Vd), and heightened acute oral toxicity in mammalian models [3]. Furthermore, the steric bulk of the -CF₃ group blocks alternative metabolic pathways at the 2-position, forcing metabolism toward the toxic N-hydroxylation route.

The Fluorophenoxy Ether Linkage

The 4-(2-fluorophenoxy) substitution introduces an ether linkage that is theoretically susceptible to O-dealkylation. However, the presence of the ortho-fluorine atom on the phenoxy ring provides both steric hindrance and electronic deactivation. This stabilizes the ether bond against rapid CYP-mediated cleavage, prolonging the systemic half-life of the parent aniline and increasing the Area Under the Curve (AUC) for the toxic N-hydroxylamine metabolite [4].

Mechanistic Pathway Visualization

The following diagram maps the causality of the compound's primary dose-limiting toxicity: CYP450-mediated metabolic activation leading to methemoglobinemia.

Pathway A 4-(2-Fluorophenoxy)- 2-(trifluoromethyl)aniline B N-Hydroxylamine Metabolite A->B CYP1A2 / CYP2E1 (Hepatic Oxidation) C Nitrosoarene Reactive Species B->C Oxidation (-H2O) C->B Reduction (Futile Cycling) D Methemoglobin (Fe3+) C->D ROS Generation E Hemoglobin (Fe2+) E->D Oxidation

Metabolic Activation of the Aniline Core to Methemoglobin-Inducing Species

Preclinical Toxicity Screening Workflow

To accurately profile this compound, a tiered screening approach is mandatory. In vitro assays must account for hepatic metabolism, while in vivo assays must monitor hematological parameters.

Workflow cluster_Tier1 Tier 1: In Vitro Screening cluster_Tier2 Tier 2: In Vivo Profiling Start Compound: CAS 946784-47-0 Ames Modified Ames Test (OECD 471 + S9) Start->Ames HepG2 HepG2 Cytotoxicity (Cell Viability) Start->HepG2 Acute Acute Oral Tox (OECD 420) Ames->Acute If Negative HepG2->Acute MetHb MetHb Assessment (Co-oximetry) Acute->MetHb Blood Sampling

Tiered Preclinical Toxicity Screening Workflow for Halogenated Anilines

Detailed Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not proceed with data analysis if the internal validation checks fail.

Protocol A: In Vivo Methemoglobinemia Assessment (Rat Model)
  • Causality: In vitro whole-blood assays often fail to capture aniline toxicity because the parent compound must first be metabolized by hepatic CYP450s. An in vivo model ensures the entire pharmacokinetic and metabolic activation cascade is represented.

  • Step-by-Step Methodology:

    • Subject Preparation: Acclimate adult male Wistar rats for 7 days. Divide into four groups (n=6): Vehicle Control (Negative), Dapsone 20 mg/kg (Positive Control), Low Dose Test (10 mg/kg), and High Dose Test (50 mg/kg).

    • Administration: Administer compounds via oral gavage (PO) suspended in 0.5% methylcellulose to ensure uniform dispersion of the lipophilic compound.

    • Blood Sampling: Draw 0.2 mL of blood via the lateral tail vein at T=0, 1h, 2h, 4h, and 8h post-dose into lithium-heparinized tubes.

    • Analysis: Immediately analyze samples using a multiple-wavelength co-oximeter to measure the percentage of methemoglobin (MetHb) relative to total hemoglobin.

    • Self-Validation Check: The assay is considered valid only if the Vehicle Control maintains <2% MetHb and the Positive Control (Dapsone) exceeds 15% MetHb at the 2-hour mark.

Protocol B: Modified Ames Test (OECD 471) for Aromatic Amines
  • Causality: Halogenated anilines are typically not directly mutagenic. They require N-hydroxylation by liver enzymes to form DNA-reactive arylnitrenium ions. Standard Ames tests without metabolic activation will yield false negatives.

  • Step-by-Step Methodology:

    • Strain Selection: Prepare overnight cultures of Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions).

    • Metabolic Activation (S9): Prepare a 10% S9 mix using liver homogenate from rats pre-treated with Aroclor 1254 (specifically chosen to heavily induce CYP1A2 and CYP2E1).

    • Plating (Treat & Plate Method): In a top agar overlay, combine 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or phosphate buffer for non-activated controls), and the test compound dissolved in DMSO (concentrations ranging from 5 to 5000 µ g/plate ).

    • Incubation & Scoring: Invert and incubate plates at 37°C for 48 hours. Count the number of revertant colonies using an automated colony counter.

    • Self-Validation Check: The assay is validated by a negative DMSO control (spontaneous reversion rate within historical limits) and a positive control (2-Aminoanthracene, 1 µ g/plate ) which must show a >3-fold increase in colonies only in the presence of the S9 mix.

Predictive Quantitative Toxicity Profile

Based on structural read-across and QSTR modeling of structurally analogous fluorinated anilines, the following quantitative toxicity profile is predicted:

Toxicity ParameterPredictive Value / OutcomeMechanistic Rationale
Acute Oral LD50 (Rat) 300 - 500 mg/kg (GHS Category 4)High lipophilicity from the -CF₃ group enhances GI absorption; the aniline core drives systemic toxicity [3].
Methemoglobinemia Risk High (>15% MetHb at 50 mg/kg)CYP1A2/2E1 N-hydroxylation of the primary amine leads to aggressive futile redox cycling [2].
Mutagenicity (Ames) Positive (with S9 activation only)Formation of electrophilic arylnitrenium ions requires hepatic S9 metabolic activation [4].
hERG Inhibition (IC50) > 10 µM (Low Risk)The molecule lacks the basic aliphatic amine pharmacophore typically required for potent hERG channel blockade.
Hepatotoxicity Moderate (Elevated ALT/AST)Covalent binding of reactive nitroso intermediates to hepatic macromolecules causes localized oxidative stress [1].

References

  • Tox and Hound - Fellow Friday - Methylene Blue Infusions (Mechanism of aniline-induced methemoglobinemia and futile cycling). Tox and Hound. URL:[Link]

  • The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods . PubMed / Springer. URL:[Link]

  • Assisted evaluation of aniline's in silico toxicity using artificial intelligence and its simultaneous determination as a toxic impurity . PMC - NIH. URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Rationale

The incorporation of fluorine into organic molecules is a cornerstone of modern pharmaceutical and agrochemical design, with approximately 20-30% of all commercialized drugs containing at least one fluorine atom[1]. Fluorination modulates critical physicochemical properties, including lipophilicity, metabolic stability, and pKa.

The target compound, 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline [2], is a highly functionalized diaryl ether building block. It features an aniline moiety for subsequent functionalization (e.g., amide coupling, Buchwald-Hartwig amination) and a trifluoromethyl group that provides significant steric bulk and electron withdrawal.

Retrosynthetic Strategy

To construct this diaryl ether, a two-step sequence is employed:

  • Nucleophilic Aromatic Substitution (SNAr): The coupling of 2-fluorophenol with 5-fluoro-2-nitrobenzotrifluoride. The fluorine atom at the 5-position of the benzotrifluoride is highly activated toward nucleophilic attack due to the synergistic electron-withdrawing effects of the para-nitro group (resonance) and the ortho-trifluoromethyl group (induction).

  • Chemoselective Nitro Reduction: The reduction of the resulting nitro diaryl ether to the target aniline. A modified Béchamp reduction (Fe/NH₄Cl) is selected over catalytic hydrogenation (Pd/C, H₂) to completely eliminate the risk of hydrodefluorination of the sensitive aryl fluoride moieties.

SynthesisWorkflow SM Starting Materials: 5-Fluoro-2-nitrobenzotrifluoride + 2-Fluorophenol Step1 Step 1: SNAr Reaction Reagents: K2CO3, DMF Conditions: 90 °C, 4-6 h SM->Step1 Int Intermediate: 4-(2-Fluorophenoxy)-2-(trifluoromethyl)nitrobenzene Step1->Int Step2 Step 2: Chemoselective Reduction Reagents: Fe powder, NH4Cl, EtOH/H2O Conditions: 80 °C, 2-4 h Int->Step2 Prod Target Product: 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline Step2->Prod

Workflow for the two-step synthesis of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline.

Experimental Protocols

Step 1: Synthesis of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)nitrobenzene via SNAr

Mechanistic Insight: Potassium carbonate (K₂CO₃) is utilized to deprotonate 2-fluorophenol, generating the highly nucleophilic phenoxide anion. N,N-Dimethylformamide (DMF) is chosen as the solvent; as a polar aprotic solvent, it poorly solvates the phenoxide anion, thereby maximizing its nucleophilicity and accelerating the SNAr process.

Table 1: Reaction Parameters for Step 1

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Function
5-Fluoro-2-nitrobenzotrifluoride209.101.02.09 gElectrophile
2-Fluorophenol112.101.11.23 g (1.02 mL)Nucleophile
Potassium Carbonate (K₂CO₃)138.211.52.07 gBase
N,N-Dimethylformamide (DMF)73.09-20 mLSolvent

Procedure:

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 5-fluoro-2-nitrobenzotrifluoride (2.09 g, 10.0 mmol) and DMF (20 mL).

  • Add 2-fluorophenol (1.23 g, 11.0 mmol) followed by finely powdered anhydrous K₂CO₃ (2.07 g, 15.0 mmol).

  • Purge the reaction vessel with nitrogen gas for 5 minutes to displace oxygen.

  • Heat the reaction mixture to 90 °C using an oil bath and stir vigorously for 4 to 6 hours. Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 4:1) or LC-MS until complete consumption of the electrophile is observed.

  • Workup: Cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic extracts sequentially with 1M NaOH (30 mL) to remove unreacted phenol, water (3 × 50 mL) to remove DMF, and saturated brine (50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate as a yellow/orange oil. This crude intermediate is typically of sufficient purity (>95%) to be used directly in the next step.

Step 2: Synthesis of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline

Mechanistic Insight: While palladium-catalyzed hydrogenation is standard for nitro reduction, the presence of an electron-deficient aryl fluoride ring introduces a risk of C-F bond cleavage (hydrodefluorination). The use of Iron powder and Ammonium chloride provides a highly chemoselective, mild single-electron transfer (SET) reduction pathway that exclusively targets the nitro group, leaving the halogens completely intact.

Table 2: Reaction Parameters for Step 2

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for ~10 mmol scale)Function
Crude Intermediate (Step 1)301.191.0~3.01 gSubstrate
Iron Powder (Fe, 325 mesh)55.855.02.79 gReducing Agent
Ammonium Chloride (NH₄Cl)53.492.01.07 gProton Source / Activator
Ethanol / Water (4:1 v/v)--40 mL / 10 mLSolvent System

Procedure:

  • Dissolve the crude 4-(2-fluorophenoxy)-2-(trifluoromethyl)nitrobenzene (~3.01 g, 10.0 mmol) in 40 mL of Ethanol in a 250 mL round-bottom flask.

  • Add Iron powder (2.79 g, 50.0 mmol) and a solution of NH₄Cl (1.07 g, 20.0 mmol) dissolved in 10 mL of distilled water.

  • Attach a reflux condenser and heat the vigorously stirring suspension to 80 °C (reflux) for 2 to 4 hours.

  • Monitor the reduction via TLC (Hexanes/Ethyl Acetate 3:1). The product aniline will appear as a highly fluorescent spot under short-wave UV and will stain positively with ninhydrin or KMnO₄.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the suspension through a pad of Celite to remove iron oxides and unreacted iron powder. Wash the Celite pad thoroughly with Ethyl Acetate (3 × 30 mL).

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous residue with Ethyl Acetate (50 mL) and wash with saturated NaHCO₃ solution (30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amine via flash column chromatography on silica gel (eluting with a gradient of 5% to 20% Ethyl Acetate in Hexanes) to yield the pure 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline as a pale yellow to off-white solid/oil[2].

Analytical Characterization Strategy

To validate the self-consistency and purity of the synthesized protocol, the following analytical suite is recommended:

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic broad singlet of the -NH₂ protons (~3.8-4.2 ppm, 2H) which confirms the success of Step 2. The aromatic region (6.5-7.5 ppm) will display complex multiplet splitting due to the H-F spin-spin coupling from both the fluorophenoxy ring and the trifluoromethyl group.

  • ¹⁹F NMR (376 MHz, CDCl₃): Crucial for confirming the integrity of the fluorine atoms. Expect two distinct signals: a singlet around -62 ppm for the -CF₃ group, and a multiplet around -132 ppm for the aryl fluoride.

  • LC-MS (ESI+): Expected mass for the target product [M+H]⁺ = 272.06 m/z.

References

Sources

Application Note: 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline as a Privileged Scaffold in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the strategic incorporation of halogens and ether linkages is paramount for optimizing both pharmacodynamics and pharmacokinetics. 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline (CAS: 946784-47-0) has emerged as a highly privileged building block, particularly in the development of Type II kinase inhibitors, HIF-2α antagonists, and voltage-gated sodium channel modulators,[1],[2]. This application note provides an in-depth mechanistic rationale for its use, quantitative physicochemical profiling, and self-validating synthetic protocols for its integration into drug discovery pipelines.

Mechanistic Rationale: Stereoelectronics and Pharmacokinetics

As a Senior Application Scientist, I emphasize that selecting a building block is never merely about connectivity; it is about pre-organizing the molecule for target engagement. The unique substitution pattern of this diaryl ether provides three distinct advantages:

  • The Ortho-Trifluoromethyl (-CF₃) Effect: Positioned ortho to the primary amine, the highly electronegative -CF₃ group significantly lowers the pKa of the aniline. When converted into a urea or amide, this enhances the hydrogen-bond donor capacity of the resulting -NH, which is critical for strong interactions with the catalytic glutamate in kinase hinge regions. Furthermore, the bulky -CF₃ group sterically shields the urea linkage, locking the molecule into a conformation that favors binding to the deep hydrophobic pocket characteristic of the "DFG-out" inactive kinase state[3].

  • Conformational Pre-organization via the 2-Fluorophenoxy Group: The ether oxygen acts as a flexible hinge. However, the ortho-fluoro substituent on the phenoxy ring induces a strong dipole-dipole repulsion with the ether oxygen. This stereoelectronic effect restricts the dihedral angle, forcing the two aromatic rings into a near-orthogonal "twisted" conformation. This pre-organization drastically reduces the entropic penalty upon target binding[2].

  • Metabolic Shielding: Unsubstituted diaryl ethers are notorious for rapid Phase I metabolism via CYP450-mediated ortho-hydroxylation. The strategic placement of the fluorine atom blocks this electron-rich site, significantly extending the pharmacokinetic half-life and preventing the formation of reactive, toxic quinone-imine metabolites.

Quantitative Data: Physicochemical Profiling

To facilitate rational library design, the physicochemical properties of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline are summarized below. These metrics demonstrate its suitability for Lipinski-compliant oral drug development.

PropertyValuePharmacological Implication
Molecular Weight 271.21 g/mol Optimal size for fragment-based or modular assembly.
cLogP (Predicted) ~3.8High lipophilicity; drives binding in hydrophobic pockets.
Topological Polar Surface Area (TPSA) 35.5 ŲExcellent passive membrane permeability and potential BBB penetration.
H-Bond Donors 1 (Aniline -NH₂)Reactive handle; forms key hinge-binding interactions post-coupling.
H-Bond Acceptors 1 (Ether -O-)Conformational hinge; limited solvent interaction to maintain lipophilicity.

Experimental Protocols: Self-Validating Workflows

The following protocols detail the incorporation of this building block into larger pharmacophores. Every step is designed as a self-validating system to ensure high-fidelity library generation.

Protocol A: Synthesis of a Diaryl Urea Kinase Inhibitor Library

This protocol describes the coupling of the aniline with a heterocyclic amine via an in-situ generated isocyanate.

Reagents:

  • 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline (1.0 eq)

  • Target Heterocyclic Amine (1.0 eq)

  • Triphosgene (0.4 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: Dissolve the target heterocyclic amine (1.0 eq) and DIPEA (3.0 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the mixture to 0 °C. Causality: DIPEA acts as a non-nucleophilic base to scavenge HCl generated during the reaction, preventing the premature degradation of the intermediate.

  • Isocyanate Generation: Add triphosgene (0.4 eq) portion-wise. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Causality: Triphosgene is utilized as a safer, solid alternative to phosgene gas, ensuring controlled, slow release of the reactive species.

  • Coupling: Add 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline (1.0 eq) in a single portion. Stir the reaction at room temperature for 12 hours.

  • Self-Validation & Workup: Monitor the reaction via LC-MS. The reaction is deemed successful when the starting aniline mass ( m/z 272.2 [M+H]⁺) is entirely consumed. The product will exhibit a distinct isotopic signature due to the -CF₃ and -F groups. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Cross-Coupling for N-Alkylation

Used when synthesizing PROTAC warheads or allosteric modulators requiring a secondary or tertiary amine linkage.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the aniline building block (1.0 eq), a target aryl/heteroaryl halide (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Degassing: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane. Causality: Rigorous deoxygenation is critical to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II).

  • Reaction: Heat the mixture to 100 °C for 8 hours. Causality: Xantphos is specifically chosen for its large bite angle, which is ideal for coupling sterically hindered anilines (due to the ortho-CF₃ group) while suppressing unwanted β -hydride elimination.

  • Validation: Filter the crude mixture through a Celite pad to remove the palladium catalyst. Confirm product formation via ¹⁹F-NMR; the chemical shift of the -CF₃ group will migrate significantly upon conversion from a primary to a secondary amine.

Pathway & Workflow Visualizations

G A Heterocyclic Amine B Triphosgene / DIPEA (Activation) A->B C Isocyanate Intermediate B->C E Diaryl Urea (Kinase Inhibitor) C->E D 4-(2-Fluorophenoxy)-2- (trifluoromethyl)aniline D->E Nucleophilic Attack F LC-MS Validation (Mass & Purity) E->F

Workflow for synthesizing diaryl urea kinase inhibitors using the fluorinated aniline building block.

Pathway L Growth Factor (VEGF) R Receptor Tyrosine Kinase (VEGFR) L->R RAS RAS GTPase R->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK N Cell Proliferation & Angiogenesis ERK->N I Diaryl Urea Inhibitor (Fluorophenoxy Scaffold) I->R DFG-out Binding I->RAF Type II Inhibition

MAPK/VEGFR signaling pathways targeted by diaryl urea inhibitors derived from the building block.

References

  • 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline (CAS 946784-47-0) Product Catalog Source:

  • Aryl Ethers and Uses Thereof (EP3417851B1) Source:

  • Inhibitors of Voltage-Gated Sodium Channels (WO2010022055A2) Source:

  • Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis Source:

Sources

Application Note: Incorporation of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline in the Synthesis of PPO-Inhibiting Agrochemicals

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Agrochemical Researchers, and Lead Optimization Scientists Focus: Protoporphyrinogen Oxidase (PPO) Inhibitor Prototype Synthesis

Introduction & Mechanistic Rationale

In modern agrochemical discovery, the diphenyl ether scaffold remains one of the most privileged structures for developing highly potent, broad-spectrum herbicides[1]. Specifically, 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline (CAS: 946784-47-0) serves as a critical building block for constructing advanced N-phenyl heterocycles, such as uracils and triazolinones.

As a Senior Application Scientist, I selected this specific aniline derivative for this protocol because its substitution pattern perfectly satisfies the stringent stereoelectronic requirements of the target enzyme active site:

  • The 2-Fluoro Substitution: The fluorine atom on the phenoxy ring modulates the dihedral angle of the diphenyl ether linkage. This conformational restriction optimizes π-π stacking interactions with the PHE-392 residue in the PPO active site, significantly lowering the IC₅₀ compared to unsubstituted analogs[1].

  • The 2-Trifluoromethyl Group: Positioned ortho to the aniline nitrogen, the CF₃ group acts as a powerful electron-withdrawing moiety. It not only increases the lipophilicity (logP) essential for cuticular penetration but also participates in critical hydrogen-bonding networks with the ARG-98 residue of the enzyme[1].

Mechanism of Action (MOA)

Protoporphyrinogen oxidase (PPO; EC 1.3.3.4) is the last common enzyme in the biosynthesis of heme and chlorophyll[2]. By incorporating our target aniline into a uracil core, the resulting agrochemical acts as a competitive inhibitor of PPO. This blockade causes a lethal accumulation of protoporphyrinogen IX, which leaks into the cytoplasm, auto-oxidizes, and generates massive amounts of reactive oxygen species (ROS) upon light exposure, leading to rapid lipid peroxidation and plant necrosis[3][4].

PPOPathway Agro Uracil Agrochemical (Active Ingredient) PPO Protoporphyrinogen IX Oxidase (PPO) Agro->PPO Competitive Inhibition ProtoIX Accumulation of Protoporphyrinogen IX PPO->ProtoIX Blocked Conversion Cyto Export to Cytoplasm & Auto-oxidation ProtoIX->Cyto ROS Singlet Oxygen (ROS) Generation Cyto->ROS Light Light Exposure Light->ROS Photosensitization Lipid Lipid Peroxidation & Membrane Disruption ROS->Lipid Death Plant Necrosis (Herbicidal Effect) Lipid->Death

Caption: Mechanism of action: PPO inhibition leading to ROS-mediated cell necrosis.

Synthetic Workflow & Causality

To convert 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline into a highly active PPO inhibitor prototype (a 1-aryl-4-trifluoromethyluracil derivative), we employ a two-stage convergent synthesis.

Causality in Reagent Selection: Instead of using highly toxic phosgene gas to form the reactive isocyanate intermediate, we utilize triphosgene in refluxing toluene. Triphosgene is a stable solid that safely generates phosgene in situ, providing identical yields while drastically reducing bench-scale exposure risks. For the cyclization step, we utilize Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) . The strong base is required to deprotonate the urea nitrogen, while the polar aprotic DMF solvates the sodium cation, maximizing the nucleophilicity of the nitrogen anion to attack the adjacent ester carbonyl and close the uracil ring.

SyntheticWorkflow A 4-(2-Fluorophenoxy)-2- (trifluoromethyl)aniline [Starting Material] BB BB A->BB B Triphosgene, Toluene Reflux, 4h C Isocyanate Intermediate (IR: ~2260 cm⁻¹) D Ethyl 3-amino-4,4,4- trifluorocrotonate, NaH C->D E Urea Intermediate [Uncyclized] D->E F DMF, 110°C Intramolecular Cyclization E->F G Trifluoromethyl Uracil [PPO Inhibitor Prototype] F->G BB->C

Caption: Synthetic workflow for incorporating the aniline into a uracil-based PPO inhibitor.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded directly into the workflow to ensure that a chemist does not proceed with failed intermediates.

Protocol A: Synthesis of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)phenyl Isocyanate
  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline (10.0 g, 36.9 mmol) in anhydrous toluene (100 mL) under an argon atmosphere.

  • Addition: Cool the solution to 0 °C in an ice bath. Slowly add triphosgene (4.38 g, 14.8 mmol, 0.4 eq) in portions. Note: 1 mole of triphosgene yields 3 moles of phosgene.

  • Heating: Remove the ice bath and gradually heat the reaction mixture to reflux (110 °C) for 4 hours.

  • Self-Validation Checkpoint (IR Spectroscopy): Do not use Thin Layer Chromatography (TLC) to monitor this step, as the highly reactive isocyanate will hydrolyze back to the aniline on the silica gel. Instead, withdraw a 0.1 mL aliquot, evaporate the toluene under a nitrogen stream, and analyze via ATR-FTIR.

    • Success Criterion: Disappearance of the primary amine N-H stretching bands (3300–3400 cm⁻¹) and the appearance of a sharp, intense asymmetric stretching band at ~2260 cm⁻¹ (N=C=O).

  • Workup: Once validated, cool the mixture to room temperature and concentrate under reduced pressure to yield the crude isocyanate as a pale yellow oil. Use immediately in Protocol B to prevent dimerization.

Protocol B: Construction of the Uracil Core
  • Urea Formation: Dissolve the crude isocyanate from Protocol A in anhydrous THF (50 mL). In a separate flask, dissolve ethyl 3-amino-4,4,4-trifluorocrotonate (6.76 g, 36.9 mmol) in THF (50 mL) and add dropwise to the isocyanate solution at room temperature. Stir for 2 hours.

  • Solvent Exchange: Concentrate the reaction mixture to dryness to remove THF, yielding the uncyclized urea intermediate. Redissolve the residue in anhydrous DMF (80 mL).

  • Cyclization: Cool the DMF solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.77 g, 44.3 mmol) in small portions. Observe the evolution of hydrogen gas.

  • Heating: Heat the reaction to 110 °C for 4 hours.

  • Self-Validation Checkpoint (LC-MS): Withdraw a 50 µL aliquot, quench with methanol, and run LC-MS.

    • Success Criterion: The mass of the urea intermediate (M) should shift to (M - 46) Da , confirming the elimination of ethanol and successful ring closure.

  • Workup: Cool the mixture, pour into ice water (200 mL), and acidify to pH 3 using 1M HCl. Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Hexanes/EtOAc 4:1) to yield the final uracil agrochemical prototype.

Reaction Optimization Data

To justify the selection of DMF and NaH in Protocol B, we conducted a rigorous optimization matrix. The quantitative data below demonstrates that weak bases or less polar solvents fail to drive the intramolecular cyclization to completion, resulting in poor yields and difficult purifications.

Table 1: Optimization of the Uracil Intramolecular Cyclization Step

EntrySolventBaseTemp (°C)Time (h)Yield (%)HPLC Purity (%)Mechanistic Observation
1 DMF NaH 110 4 88 >98 Optimal deprotonation and solvation.
2THFNaH65126590Insufficient thermal energy for ring closure.
3DMFK₂CO₃110124585Base too weak to fully deprotonate urea NH.
4TolueneDBU11085588Poor solvation of the intermediate anion.

References

  • Title: Herbicidal activity and molecular docking study of novel PPO inhibitors | Weed Science Source: cambridge.org URL: [Link]

  • Title: Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle | Journal of Agricultural and Food Chemistry Source: acs.org URL: [Link]

  • Title: A codon deletion confers resistance to herbicides inhibiting protoporphyrinogen oxidase | PNAS Source: pnas.org URL: [Link]

  • Title: Protoporphyrinogen Oxidase Inhibitor: An Ideal Target for Herbicide Discovery | CHIMIA Source: chimia.ch URL: [Link]

Sources

preparing 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline stock solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Aqueous Transition, and Validation of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline Stock Solutions for In Vitro Assays

Executive Summary

The compound 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline is a highly lipophilic halogenated diaryl ether derivative frequently utilized as a building block in medicinal chemistry and as a screening compound in early-stage drug discovery[1]. Due to its extreme hydrophobicity, preparing accurate and stable stock solutions for in vitro biological assays presents a significant thermodynamic challenge. Improper handling often leads to compound precipitation ("crashing out") in aqueous assay buffers, resulting in false negatives and irreproducible dose-response curves.

This application note provides an authoritative, self-validating protocol for formulating primary dimethyl sulfoxide (DMSO) stock solutions, executing intermediate dilutions, and safely transitioning this specific fluorinated compound into aqueous assay environments without compromising cellular integrity or compound solubility.

Physicochemical Profiling

Understanding the specific molecular architecture of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline is critical for anticipating its behavior in solution. The presence of both a trifluoromethyl (-CF3) group and a fluorophenoxy moiety drastically increases the molecule's lipophilicity, rendering it virtually insoluble in standard aqueous buffers.

Table 1: Physicochemical Properties & Target Solubilities

Property Value / Description
Chemical Name 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline
Molecular Formula C13H9F4NO
Molecular Weight 271.22 g/mol [1]
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Target Primary Stock 10 mM (2.71 mg/mL)

| Recommended Plasticware | Low-binding polypropylene or borosilicate glass |

Mechanistic Insights: Causality in Experimental Design

The Hydrophobicity Challenge and Solvent Selection

Aqueous dissolution of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline is thermodynamically unfavorable because the highly electronegative fluorine atoms disrupt the hydrogen-bonding network of water. To overcome the crystal lattice energy of the solid compound, a polar aprotic solvent is required. Anhydrous DMSO is the industry standard because its sulfinyl group acts as an excellent hydrogen-bond acceptor, while its methyl groups interact with the hydrophobic core of the compound[2].

The "Solvent Effect" in In Vitro Assays

While DMSO is essential for dissolving the compound, it is biologically active. High concentrations of DMSO can alter membrane permeability, induce cellular toxicity, and denature target proteins. According to the OECD Guidance Document on Good In Vitro Method Practices (GIVIMP), the final concentration of organic solvents in cell-based assays must be strictly minimized, universally recommended to be ≤ 1% v/v , and ideally maintained at 0.1% to 0.5% v/v [3]. To achieve this, the protocol relies on creating highly concentrated primary stocks, followed by intermediate serial dilutions in 100% DMSO, before a final, single-step dilution into the aqueous assay buffer.

Experimental Workflow & Protocol

The following methodology establishes a self-validating system to ensure the exact concentration of the dissolved compound reaches the biological target.

Workflow A Solid Compound 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline B Primary Stock (10 mM) in 100% Anhydrous DMSO A->B Dissolve, Vortex, Sonicate C Intermediate Dilution Series (100% DMSO) B->C Serial Dilution (200x Stocks) F Quality Control (LC-MS/MS & Nephelometry) B->F Stock Verification D Aqueous Assay Buffer (Final DMSO ≤ 0.5% v/v) C->D 1:200 Aqueous Transition E In Vitro Biological Assay (Cellular or Biochemical) D->E Dosing (No Precipitation) D->F Validation (Self-Correcting)

Workflow for preparation, aqueous transition, and validation of hydrophobic compound stock solutions.

Step 1: Preparation of the 10 mM Primary Stock
  • Equilibration: Allow the solid 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation, which can prematurely initiate precipitation.

  • Weighing: Accurately weigh 2.71 mg of the compound into a low-binding borosilicate glass vial. Rationale: Halogenated anilines can exhibit non-specific binding to standard polystyrene.

  • Dissolution: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity).

  • Agitation: Vortex vigorously for 2–3 minutes. If the solution is not entirely clear, sonicate in a water bath at room temperature for 5 minutes.

Step 2: Intermediate Dilution Series (100% DMSO)

To maintain a constant final DMSO concentration across all dose-response points (e.g., 0.5% v/v), prepare intermediate stocks at 200x the desired final assay concentration.

Table 2: 200x Intermediate Dilution Strategy

Desired Final Assay Conc. Intermediate DMSO Stock Conc. (200x) Volume of 200x Stock Volume of Aqueous Buffer Final DMSO % (v/v)
50 µM 10.0 mM 5 µL 995 µL 0.5%
10 µM 2.0 mM 5 µL 995 µL 0.5%
1 µM 0.2 mM 5 µL 995 µL 0.5%

| 0.1 µM | 0.02 mM | 5 µL | 995 µL | 0.5% |

Step 3: The Aqueous Transition (Critical Step)

The transition from 100% organic solvent to an aqueous environment is where kinetic solubility failures occur.

  • Order of Addition: Always add the DMSO stock solution dropwise into the aqueous assay buffer while vortexing or stirring rapidly. Never add the aqueous buffer into the DMSO stock. Adding water to DMSO creates localized regions of high aqueous concentration, causing the highly lipophilic trifluoromethyl and fluorophenoxy groups to immediately aggregate and crash out of solution.

  • Incubation: Allow the final aqueous solution to equilibrate for 15 minutes at assay temperature (e.g., 37°C) prior to applying it to cells or enzymes.

Step 4: Quality Control & Self-Validation

A protocol is only as reliable as its validation mechanism. Because 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline is prone to precipitation, the following self-validating steps must be executed:

  • Visual/Nephelometric Inspection: Analyze the final aqueous dilution (Step 3) using a nephelometer or dynamic light scattering (DLS). The presence of micro-precipitates (turbidity) indicates that the kinetic solubility limit has been exceeded[3].

  • Analytical Verification: Centrifuge a sample of the final aqueous buffer at 14,000 rpm for 10 minutes to pellet any undissolved compound. Analyze the supernatant via LC-MS/MS (using a C18 reverse-phase column) to confirm that the actual dissolved concentration matches the nominal calculated concentration[2][4].

Storage and Stability

  • Primary Stocks: Aliquot the 10 mM DMSO stock into single-use volumes (e.g., 50 µL) in tightly sealed, argon-purged tubes. Store at -20°C or -80°C.

  • Freeze-Thaw Cycles: Strictly avoid repeated freeze-thaw cycles. DMSO is highly hygroscopic; repeated opening of vials will introduce water, permanently reducing the solubility capacity of the stock and degrading the halogenated aniline.

References

  • OECD (Organisation for Economic Co-operation and Development). "Guidance Document on Good In Vitro Method Practices (GIVIMP)." OECD Series on Testing and Assessment, No. 286. Available at:[Link]

  • BioDuro-Sundia. "ADME Solubility Assay - Kinetic and Thermodynamic Protocols." BioDuro Global CRDMO. Available at:[Link]

  • European Commission (ECVAM DB-ALM). "Cytochrome P450 (CYP) induction in vitro test method using cryopreserved primary human hepatocytes." Europa.eu. Available at:[Link]

Sources

Application Note: Advanced Protocols for the N-Alkylation of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Classification: Sterically Hindered, Electronically Deactivated Arylamine

Executive Summary & Mechanistic Context

The functionalization of highly deactivated anilines is a persistent bottleneck in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. The substrate 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline poses a dual challenge for standard N-alkylation methodologies:

  • Electronic Deactivation: The ortho-trifluoromethyl ( −CF3​ ) group exerts a powerful inductive ( −I ) and hyperconjugative electron-withdrawing effect, severely depleting the electron density on the amine nitrogen and rendering it poorly nucleophilic.

  • Steric Hindrance: The bulky −CF3​ group physically shields the nitrogen lone pair, raising the activation energy barrier for the transition state during an SN​2 nucleophilic attack.

Standard alkylation conditions (e.g., alkyl halides with weak bases like K2​CO3​ ) typically fail, resulting in unreacted starting material or requiring forcing conditions that degrade the ether linkage. To achieve high-yielding, mono-selective N-alkylation, the reaction must be mechanistically rerouted. This guide provides three self-validating, field-proven protocols to overcome these barriers: Titanium-Mediated Reductive Amination , Strong-Base Promoted Direct Alkylation , and Catalytic Borrowing Hydrogen [1].

Methodological Decision Matrix

To ensure optimal yield and selectivity, the choice of protocol must be dictated by the nature of the desired alkyl group and the scale of the reaction.

Quantitative Comparison of N-Alkylation Strategies
Protocol StrategyReagents / CatalystAdvantagesLimitationsTypical Yield Range
1. Reductive Amination Aldehyde, Ti(OiPr)4​ , NaBH3​CN Excellent mono-selectivity; tolerates complex and bulky R-groups.Requires stoichiometric titanium; uses toxic cyanoborohydride.70% – 85%
2. Direct Alkylation Alkyl Halide (R-X), NaH, DMFFast kinetics; highly scalable; utilizes inexpensive reagents.Risk of over-alkylation; limited strictly to primary halides.65% – 80%
3. Borrowing Hydrogen Alcohol, Ni/Ir Catalyst, BaseGreen chemistry (water byproduct); uses stable alcohols[1].Requires expensive transition metal catalysts; longer reaction times.50% – 75%

Workflow Visualization

N_Alkylation_Workflow Start 4-(2-Fluorophenoxy)-2- (trifluoromethyl)aniline Decision Select Alkylation Strategy Start->Decision Reductive Reductive Amination Decision->Reductive High Selectivity Direct Direct Alkylation Decision->Direct Simple R-X Borrowing Borrowing Hydrogen Decision->Borrowing Green Chemistry Red_Mech Ti(OiPr)4 Activation Imine Reduction Reductive->Red_Mech Dir_Mech NaH Deprotonation SN2 Alkylation Direct->Dir_Mech Bor_Mech Metal-Catalyzed Dehydrogenation Borrowing->Bor_Mech Product N-Alkylated Product Red_Mech->Product Dir_Mech->Product Bor_Mech->Product

Decision matrix and mechanistic pathways for aniline N-alkylation.

Experimental Protocols

Protocol 1: Titanium-Mediated Reductive Amination (Preferred for Selectivity)

Causality Insight: Because the aniline is heavily deactivated, spontaneous imine condensation with aldehydes is thermodynamically unfavorable. Titanium(IV) isopropoxide[ Ti(OiPr)4​ ] acts as both a Lewis acid to hyper-activate the carbonyl carbon and a highly effective water scavenger, irreversibly driving the equilibrium toward the imine intermediate.

Step-by-Step Methodology (1.0 mmol scale):

  • Imine Formation: In an oven-dried Schlenk flask under an Argon atmosphere, dissolve 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline (1.0 mmol) and the desired aldehyde (1.2 mmol) in anhydrous THF (5 mL). Add Ti(OiPr)4​ (2.0 mmol) dropwise at room temperature. Stir the mixture for 12 hours.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Dissolve NaBH3​CN (1.5 mmol) in anhydrous methanol (2 mL) and add it dropwise to the reaction. Allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench & Workup: Carefully quench the reaction by adding 1M aqueous NaOH (5 mL). This precipitates the titanium salts as a dense white solid ( TiO2​ ). Filter the suspension through a pad of Celite, washing thoroughly with Ethyl Acetate (EtOAc). Extract the aqueous layer with EtOAc (2 x 10 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Checkpoint: TLC (Hexanes:EtOAc 4:1) should reveal the complete consumption of the highly UV-active aniline starting material. LC-MS analysis will confirm the presence of the mono-alkylated [M+H]+ species with negligible over-alkylation.

Protocol 2: Strong-Base Promoted Direct Alkylation (For Primary Halides)

Causality Insight: To force a direct SN​2 substitution, the inherent lack of nucleophilicity must be bypassed by converting the neutral amine into a highly reactive anilide anion. Sodium hydride (NaH) in a polar aprotic solvent achieves complete deprotonation, overcoming the −CF3​ group's deactivating effects.

Step-by-Step Methodology (1.0 mmol scale):

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.5 mmol) in anhydrous DMF (3 mL) at 0 °C under Argon. Add a solution of the aniline (1.0 mmol) in DMF (2 mL) dropwise. Stir for 30 minutes at room temperature until hydrogen gas evolution ceases and the solution deepens in color, indicating anilide formation.

  • Alkylation: Cool the mixture back to 0 °C. Add the primary alkyl bromide or iodide (1.1 mmol) dropwise. Stir for 4–6 hours at room temperature.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NH4​Cl (5 mL) at 0 °C. Extract with EtOAc (3 x 10 mL). To remove residual DMF, wash the combined organic layers with brine (5 x 10 mL). Dry over MgSO4​ and concentrate.

  • Validation Checkpoint: Monitor the reaction strictly to prevent N,N-dialkylation. GC-MS is the optimal analytical tool here to verify the ratio of mono- to di-alkylated products.

Protocol 3: Catalytic Borrowing Hydrogen / Hydrogen Autotransfer

Causality Insight: This atom-economical approach utilizes alcohols as alkylating agents. Transition metal catalysts dehydrogenate the alcohol to an aldehyde in situ, facilitate imine formation with the deactivated aniline, and re-donate the hydrogen to reduce the imine[1]. This avoids toxic halides and generates only water as a byproduct. Recent literature also demonstrates the efficacy of this method for deactivated anilines using Lewis acidic Au(III) catalysts[2] or inorganic iodides[3].

Step-by-Step Methodology (0.5 mmol scale):

  • Reaction Setup: In a nitrogen-filled glovebox, charge a sealed pressure tube with the aniline (0.5 mmol), the primary or secondary alcohol (1.0 mmol), a defined NNN-Ni(II) pincer complex or [Ir(Cp∗)Cl2​]2​ catalyst (1–5 mol%), and KOtBu (0.5 mmol) in anhydrous toluene (2 mL).

  • Thermal Activation: Seal the tube, remove it from the glovebox, and heat the mixture at 110 °C for 24 hours.

  • Workup: Cool the reaction to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of silica gel to remove the metal catalyst. Concentrate the filtrate and purify via flash chromatography.

  • Validation Checkpoint: The absence of alcohol oxidation byproducts (e.g., carboxylic acids) and the exclusive formation of the mono-alkylated amine validate the closed-loop hydrogen transfer mechanism.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Impurity Profiling for 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by addressing the mechanistic root causes of batch failures, impurity generation, and yield losses during the synthesis of [1].

This guide provides self-validating protocols and field-proven insights to ensure your batches meet the stringent purity requirements necessary for downstream pharmaceutical or agrochemical development.

Synthesis Workflow & Impurity Origins

Understanding the exact origin of an impurity is the first step in eliminating it. The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) followed by a catalytic nitro reduction. Each step carries specific risks for side-product formation.

G A Starting Materials 4-Cl-2-CF3-Nitrobenzene + 2-Fluorophenol B SNAr Reaction (K2CO3, DMF, Heat) A->B Base catalysis C Nitro Intermediate 4-(2-Fluorophenoxy)-2-(CF3)nitrobenzene B->C Nucleophilic substitution D Catalytic Reduction (H2, Pt/C or Pd/C) C->D Hydrogenation E Target Product 4-(2-Fluorophenoxy)-2-(CF3)aniline D->E Complete reduction (Pt/C) F Impurity 1 Unreacted Nitro Intermediate D->F Incomplete reaction G Impurity 2 Defluorinated Side-Product D->G Over-reduction (Pd/C)

Reaction pathway for 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline and impurity origins.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing a significant des-fluoro impurity (4-phenoxy-2-(trifluoromethyl)aniline) during the final reduction step? Mechanistic Cause: This is a classic case of hydrodehalogenation. Standard Palladium on Carbon (Pd/C) is highly active for cleaving aryl-fluorine and aryl-chlorine bonds under hydrogen pressure. The rate of Ar-F cleavage often competes with or overtakes the reduction of the nitro group[2]. Expert Solution: You must alter the chemoselectivity of your catalyst. Switch from Pd/C to[3]. The sulfidation partially poisons the active sites responsible for hydrodehalogenation while leaving the sites responsible for nitro reduction highly active.

Q2: How can I efficiently remove unreacted 2-fluorophenol from the intermediate SNAr step without resorting to column chromatography? Mechanistic Cause: 2-fluorophenol is often used in slight excess to drive the SNAr reaction to completion. Because it is weakly acidic (pKa ~8.7), it will co-extract into organic solvents with your neutral nitro intermediate. Expert Solution: Exploit the pKa difference. Wash the organic layer of your intermediate step with a mild aqueous base (e.g., 1M NaOH). This deprotonates the 2-fluorophenol into its highly water-soluble phenoxide salt, partitioning it entirely into the aqueous waste layer while your neutral intermediate remains in the organic phase.

Q3: My LC-MS shows a persistent mass corresponding to the nitro intermediate (m/z 302). How do I drive the reaction to completion without risking over-reduction? Mechanistic Cause: Incomplete reduction usually stems from catalyst poisoning (often by dissolved oxygen or sulfur impurities from earlier steps) or poor hydrogen mass transfer. Expert Solution: Do not simply increase the temperature or hydrogen pressure, as this thermal stress can override the chemoselectivity of Pt/C and induce defluorination. Instead, ensure the reaction mixture is rigorously degassed (sparged with N2 for 15 minutes prior to H2 introduction) and increase the agitation rate to improve the gas-liquid-solid interfacial mixing.

Quantitative Impurity Profiling Data

Use the following table to identify and strategize the removal of common impurities observed during batch analysis.

Impurity NameOrigin / Causalitym/z [M+H]⁺Relative Retention Time (RRT)*Corrective / Removal Strategy
4-(2-Fluorophenoxy)-2-(trifluoromethyl)nitrobenzene Incomplete catalytic reduction302.21.15Degas solvents; Increase agitation; Column Chromatography
4-Phenoxy-2-(trifluoromethyl)aniline Hydrodefluorination (Over-reduction)254.20.92Preventative: Switch from Pd/C to sulfided Pt/C
2-Fluorophenol Unreacted SNAr precursor111.0 (ESI⁻)0.45Rigorous 1M NaOH aqueous wash during intermediate workup
4-Chloro-2-(trifluoromethyl)aniline Reduced unreacted starting material196.00.85Acid-base extraction of final product

*RRT values are approximate and based on a standard C18 Reverse-Phase HPLC method (Water/Acetonitrile gradient with 0.1% Formic Acid).

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints so you can verify success before moving to the next step.

Protocol A: Chemoselective Catalytic Reduction (Nitro to Aniline)

Objective: Reduce the nitro intermediate without cleaving the Ar-F bond.

  • Preparation: Dissolve 1.0 eq of 4-(2-fluorophenoxy)-2-(trifluoromethyl)nitrobenzene in anhydrous Ethanol (0.2 M concentration).

  • Catalyst Addition: Add 5 mol% of 5% Pt/C (sulfided). Causality: Sulfided Pt/C prevents the hydrodefluorination commonly seen with Pd/C.

  • Degassing (Critical Step): Purge the reaction vessel with N2 for 15 minutes, followed by three vacuum/H2 purge cycles.

  • Reaction: Stir vigorously (≥ 800 rpm) under a hydrogen balloon (1 atm) at room temperature for 4-6 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete only when the UV-active spot for the nitro intermediate (Rf ~0.6) completely disappears and is replaced by a highly polar, ninhydrin-active aniline spot (Rf ~0.2).

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with excess Ethanol and concentrate the filtrate in vacuo.

Protocol B: Acid-Base Extraction for Final Aniline Purification

Objective: Isolate the target aniline from neutral organic impurities (e.g., unreacted nitro intermediates).

Purification Crude Crude Reaction Mixture (Aniline + Neutral Impurities) Acid Add 1M HCl (aq) Extract with EtOAc Crude->Acid Org Organic Phase (Neutral/Acidic Impurities) Acid->Org Discard/Recycle Aq Aqueous Phase (Anilinium Hydrochloride) Acid->Aq Retain (Product) Base Basify with NaOH to pH 10 Extract with DCM Aq->Base Pure Organic Phase Pure Target Aniline Base->Pure Evaporate DCM

Acid-base extraction workflow for the purification of aniline derivatives.

  • Acidification: Dissolve the crude concentrated aniline in Ethyl Acetate (EtOAc). Add an equal volume of 1M HCl (aq) and stir vigorously for 10 minutes.

  • Self-Validation Checkpoint 1: Check the pH of the aqueous layer. It must be < 2. Causality: If the pH is too high, the aniline will not fully protonate into its water-soluble anilinium hydrochloride salt, leading to yield loss in the organic phase.

  • Phase Separation: Separate the layers. Discard the EtOAc layer (which contains neutral unreacted nitro impurities).

  • Basification: Cool the retained aqueous layer to 0°C. Slowly add 2M NaOH (aq) dropwise until the solution becomes cloudy (free-basing the aniline).

  • Self-Validation Checkpoint 2: Verify the aqueous layer pH is ≥ 10 to ensure complete deprotonation back to the free aniline.

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM). Dry the combined DCM layers over anhydrous Na2SO4, filter, and concentrate to yield the highly pure 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline.

References

  • RSC Advances. "Evaluation of hydrogenation catalysts for selective nitro reduction".[Link]

  • Organic Process Research & Development (ACS Publications). "Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow".[Link]

Sources

Technical Support Center: Optimizing HPLC Mobile Phases for 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline Separation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. The information presented here is grounded in established chromatographic principles and field-proven experience to ensure scientific integrity and reliable results.

Understanding the Analyte: Key Physicochemical Properties

Before delving into mobile phase optimization, it's crucial to understand the physicochemical properties of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline. These properties govern its behavior in a reversed-phase HPLC system.

PropertyValueImplication for HPLC Method Development
Molecular Formula C₁₃H₈F₄NOThe presence of four fluorine atoms significantly increases the compound's hydrophobicity.
Molecular Weight 284.20 g/mol A moderate molecular weight, suitable for standard HPLC analysis.
XLogP3 4.3This high value indicates strong retention in reversed-phase chromatography, necessitating a mobile phase with a high organic content.[1]
pKa Not readily available, but the aniline group is basic. The pKa of a similar compound, 2-hydroxy-4-(trifluoromethyl)aniline, is predicted to be 8.75.[2]The basic nature of the aniline moiety can lead to peak tailing due to interactions with acidic silanols on the silica-based stationary phase. Mobile phase pH control is critical.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter in a question-and-answer format, providing both the "what to do" and the "why it works."

Q1: I'm seeing significant peak tailing for my analyte. What is the likely cause and how can I fix it?

A1: Peak tailing is a common issue when analyzing basic compounds like anilines on silica-based C18 columns.[3] The primary cause is secondary interactions between the basic analyte and acidic residual silanol groups on the stationary phase surface.[4]

Troubleshooting Workflow for Peak Tailing:

Caption: Troubleshooting workflow for peak tailing.

Detailed Solutions:

  • Mobile Phase pH Adjustment: The most effective way to minimize silanol interactions is to suppress the ionization of the silanol groups by lowering the mobile phase pH.[4]

    • Action: Add an acidic modifier to your mobile phase. Common choices include:

      • 0.1% (v/v) Formic Acid: A good starting point, compatible with mass spectrometry (MS).

      • 0.1% (v/v) Trifluoroacetic Acid (TFA): A stronger acid that is also an ion-pairing agent, which can further improve peak shape for basic compounds. However, TFA can suppress MS signal.

    • Causality: By operating at a pH well below the pKa of the silanol groups (typically around 3.8-4.5), you ensure they are protonated and less likely to interact with the protonated basic analyte. For basic compounds, a mobile phase pH of 3-4 is often effective.[5]

  • Use of a Buffer: For methods requiring very stable retention times, a buffer is recommended to maintain a consistent pH.[6][7]

    • Action: A phosphate buffer at a concentration of 20-50 mM, with the pH adjusted to the desired acidic range, can be used.

    • Causality: Buffers resist small changes in pH that can occur upon sample injection or from the sample matrix itself, leading to more robust and reproducible chromatography.[7]

  • Alternative Stationary Phases: If pH adjustment does not fully resolve the tailing, consider a stationary phase with different characteristics.

    • Action:

      • End-capped Columns: Modern, high-purity silica columns with extensive end-capping have fewer accessible silanol groups.

      • Pentafluorophenyl (PFP) Phases: These phases offer alternative selectivities for halogenated compounds due to dipole-dipole and π-π interactions.[8][9] They can sometimes provide better peak shapes for fluorinated analytes.[8]

Q2: My analyte is very strongly retained, leading to long run times. How can I reduce the retention time without sacrificing resolution?

A2: The high hydrophobicity (XLogP3 = 4.3) of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline leads to strong retention on reversed-phase columns.[1]

Strategies to Reduce Retention Time:

StrategyActionRationale
Increase Organic Solvent Percentage Increase the proportion of acetonitrile or methanol in the mobile phase.In reversed-phase HPLC, increasing the organic content of the mobile phase decreases analyte retention. A 10% increase in organic modifier can reduce retention time by a factor of 2 to 3.[7]
Change Organic Solvent Switch from methanol to acetonitrile.Acetonitrile is a stronger solvent than methanol in reversed-phase chromatography, meaning a lower percentage is needed to achieve the same retention time.[5]
Increase Column Temperature Set the column temperature to 30-40°C.Increasing the temperature reduces mobile phase viscosity, allowing for faster mass transfer and typically decreasing retention times.[5] It can also improve peak shape.[5][9]
Use Gradient Elution Start with a lower percentage of organic solvent and ramp up to a higher percentage during the run.This is particularly useful for complex samples, as it allows for the elution of a wide range of analytes with varying hydrophobicities in a reasonable time.[10]
Q3: I'm observing peak fronting. What are the potential causes?

A3: Peak fronting is less common than tailing but can occur under specific circumstances.[3]

Common Causes and Solutions for Peak Fronting:

  • Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet.

    • Action: Reduce the injection volume or the concentration of the sample.[11]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move through the beginning of the column too quickly.[12]

    • Action: Dissolve the sample in the initial mobile phase or a weaker solvent.[11]

  • Column Void or Channeling: A physical void at the head of the column can lead to distorted peak shapes.

    • Action: This often requires replacing the column. Using a guard column can help protect the analytical column.

Q4: What is a good starting point for mobile phase composition for this compound?

A4: A systematic approach is key to efficient method development.

Recommended Starting Conditions:

  • Column: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good initial choice.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a gradient of 50-95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a wavelength determined by a UV scan of the analyte (e.g., 254 nm is a common starting point).[13]

Method Development Workflow:

Caption: HPLC method development workflow.

Experimental Protocols

Protocol 1: Preparation of Mobile Phase (0.1% Formic Acid)
  • Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.

  • Carefully add 1 mL of formic acid to the water.

  • Cap the bottle and mix thoroughly.

  • Degas the mobile phase using sonication or vacuum filtration.[12]

  • Repeat for the organic phase (e.g., 1 mL of formic acid in 999 mL of acetonitrile).

Conclusion

Optimizing the HPLC mobile phase for 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline requires a systematic approach that considers the analyte's physicochemical properties. By carefully controlling the mobile phase pH, selecting the appropriate organic solvent and strength, and troubleshooting common issues like peak tailing and fronting, a robust and reliable separation method can be achieved. This guide provides a foundation for developing and troubleshooting your HPLC methods for this and structurally similar compounds.

References

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Benchchem. Technical Support Center: Troubleshooting Peak Shape Issues in HPLC with TFE Mobile Phase.
  • PubMed. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS).
  • PMC. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
  • ACS Publications. Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples.
  • Method Development for Fluorine Specific Detection using HPLC-ICPMS/MS.
  • Sigma-Aldrich. 4-Fluoro-2-(trifluoromethyl)aniline 99%.
  • PubChem. 4-Fluoro-2-(trifluoromethyl)aniline.
  • Lookchem. Cas 454-82-0,2-HYDROXY-4-(TRIFLUOROMETHYL)ANILINE.
  • ChemBK. 4-trifluoromethyl aniline.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • alwsci. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Allan Chemical Corporation. Mobile Phase Solvent Pairing for HPLC.
  • BUCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • Chromatography Today. What are the Common Peak Problems in HPLC.
  • Cipac.org. Triflumuron rel. Impurities.
  • Chem-Impex. 4-(Trifluoromethyl)aniline.
  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one??.
  • PMC. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability.
  • Benchchem. Application Notes and Protocols for Quantitative Analysis Using 4-(Trifluoromethyl)aniline-d4.
  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline Reactions

Author: BenchChem Technical Support Team. Date: April 2026

The Core Challenge: The "Ortho-CF3" Effect

Working with 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline presents significant synthetic bottlenecks[1]. The primary issue stems from the trifluoromethyl (-CF3) group positioned ortho to the primary amine. This specific substitution pattern creates a dual-threat environment:

  • Steric Shielding: The bulky -CF3 group physically obstructs the trajectory of incoming electrophiles or transition-metal complexes, preventing access to the amine lone pair[2].

  • Electronic Deactivation: The strong electron-withdrawing nature (inductive effect) of the -CF3 group pulls electron density away from the nitrogen atom, drastically reducing its nucleophilicity[2].

While the para-(2-fluorophenoxy) group provides mild electron donation via resonance, it is insufficient to overcome the profound deactivation caused by the ortho-CF3 moiety. Standard coupling conditions will almost certainly fail or result in yields below 10%. This guide provides validated troubleshooting strategies to bypass these limitations.

Workflow: Strategic Reaction Pathways

G N1 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline N2 Reaction Pathway N1->N2 N3 Amide Bond Formation N2->N3 Acylation N4 Buchwald-Hartwig Amination N2->N4 Cross-Coupling N5 Steric Clash / Low Nucleophilicity (EDC/HOBt Fails) N3->N5 Standard Reagents N7 Use HATU/DIPEA or Acid Chloride + DMAP N3->N7 Highly Reactive Reagents N6 Poor Pd Coordination (PPh3/BINAP Fails) N4->N6 Standard Ligands N8 Use BrettPhos Pd G3 + Bulky Base (NaOtBu) N4->N8 Bulky Biaryl Ligands

Strategic reaction pathways to bypass steric hindrance in ortho-CF3 aniline derivatives.

Troubleshooting Guide 1: Amide Bond Formation

Q: Why are my yields so low (<10%) when coupling this aniline with carboxylic acids using EDC/HOBt? A: Standard carbodiimide coupling agents (like EDC or DCC) form an O-acylisourea intermediate. For sterically unhindered amines, this intermediate is quickly attacked. However, the ortho-CF3 group in 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline blocks this attack. Because the amine is also a poor nucleophile, the reaction is too slow, leading to the hydrolysis or rearrangement of the active ester before amidation can occur[3].

The Solution: You must force the reaction by using highly reactive acylating agents. Converting the carboxylic acid to an acid chloride and using catalytic DMAP is highly effective. If acid chlorides are too harsh for your substrate, use uronium-based coupling reagents like HATU or COMU with a non-nucleophilic base at elevated temperatures.

Protocol: High-Efficiency Amidation using HATU

Causality Note: HATU forms a highly reactive 7-aza-OBt ester. Heating to 60°C provides the necessary kinetic energy to overcome the steric activation barrier.

  • Activation: In a flame-dried flask under N2, dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline (1.0 eq) to the reaction mixture.

  • Thermal Activation: Heat the reaction to 60°C. Monitor via LC-MS. Complete conversion typically requires 12–18 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO3, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 1N HCl, water, and brine to remove DMF and DIPEA salts. Dry over Na2SO4 and concentrate.

Troubleshooting Guide 2: Buchwald-Hartwig Cross-Coupling

Q: My palladium-catalyzed cross-coupling with an aryl bromide shows no conversion using Pd(OAc)2 and Xantphos. What is wrong? A: The Buchwald-Hartwig catalytic cycle requires the amine to coordinate to the Palladium(II) center during the transmetallation step, followed by reductive elimination to form the C-N bond. The ortho-CF3 group prevents efficient coordination. Furthermore, even if coordination occurs, the steric bulk inhibits the reductive elimination step. While Xantphos is excellent for primary amides, it struggles with highly hindered primary anilines.

The Solution: Utilize bulky, electron-rich biaryl phosphine ligands. BrettPhos or tBuBrettPhos are specifically engineered to facilitate the coupling of deactivated, sterically hindered primary amines[4]. The extreme steric bulk of the BrettPhos ligand forces the palladium center into a highly congested geometry that actually accelerates reductive elimination, pushing the hindered product off the catalyst.

Protocol: Buchwald-Hartwig Coupling with BrettPhos Pd G3

Causality Note: Using a Generation 3 (G3) precatalyst ensures rapid and quantitative generation of the active Pd(0) species, preventing catalyst degradation before the slow transmetallation step can occur.

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried vial with the aryl halide (1.0 eq), 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline (1.2 eq), BrettPhos Pd G3 precatalyst (2–5 mol%), and sodium tert-butoxide (NaOtBu) (1.5 eq)[4].

  • Solvation: Add anhydrous, thoroughly degassed 1,4-dioxane or toluene to achieve a 0.1 M concentration.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat the mixture to 90–100°C for 8–12 hours.

  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

Quantitative Data: Ligand Optimization for ortho-CF3 Anilines

To illustrate the critical importance of ligand selection, the following table summarizes typical experimental outcomes when attempting to cross-couple ortho-trifluoromethyl anilines with standard aryl bromides under various catalytic systems.

Ligand SystemCatalyst PrecursorBaseTemp (°C)Typical YieldMechanism of Failure / Success
PPh3 Pd(OAc)2Cs2CO3100< 5%Catalyst poisoning; failure to undergo reductive elimination.
BINAP Pd2(dba)3NaOtBu10010 - 20%Bidentate rigidity prevents coordination of the bulky amine.
XPhos Pd2(dba)3K3PO410040 - 50%Moderate success, but slow transmetallation leads to protodehalogenation side-reactions.
BrettPhos BrettPhos Pd G3NaOtBu9085 - 95% Optimal. Biaryl structure forces rapid reductive elimination.

Frequently Asked Questions (FAQs)

Q: Can I use Nucleophilic Aromatic Substitution (SNAr) to react this aniline with an aryl fluoride? A: It is highly challenging and generally not recommended. Because the aniline nitrogen is severely deactivated by the -CF3 group, SNAr requires extremely harsh conditions (e.g., deprotonation with NaH or LiHMDS, followed by heating >120°C in DMSO). These harsh conditions often lead to the cleavage or decomposition of the 2-fluorophenoxy ether linkage. Transition-metal catalysis (Buchwald-Hartwig) operates under milder basic conditions and is strongly preferred.

Q: Does the para-(2-fluorophenoxy) group affect the reactivity? A: The primary kinetic barrier is the ortho-CF3 group. However, the para-phenoxy ether is mildly electron-donating via resonance, which slightly offsets the inductive withdrawal of the CF3 group. Its main impact is physical: it increases the overall molecular footprint and lipophilicity of the molecule[1]. This makes the choice of solvent critical; ensure you use non-polar to moderately polar aprotic solvents (like Toluene or Dioxane) to maintain full solubility during cross-coupling.

Q: Why is my amide product hydrolyzing during workup? A: Amides formed from highly electron-deficient anilines (like those with -CF3 groups) have weaker C-N resonance stabilization compared to standard aliphatic amides. They are more susceptible to hydrolysis under strongly acidic or basic aqueous conditions. Avoid prolonged exposure to 1N NaOH or concentrated HCl during your separatory funnel workup. Use mild washes (e.g., saturated NaHCO3 and 0.5N HCl) and process quickly.

References

  • Chemical Communications. "Organoboron catalysis for direct amide/peptide bond formation." rsc.org. URL:[Link]

Sources

Validation & Comparative

Advanced Scaffold Evaluation: 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline vs. Standard Phenoxyaniline Derivatives in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of targeted therapeutics, particularly Type II kinase inhibitors, the selection of the correct aniline building block dictates the pharmacokinetic and pharmacodynamic success of the final molecule. While standard 4-phenoxyaniline is a versatile and widely used precursor[1], the highly substituted 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline has emerged as a privileged scaffold. By introducing specific halogen and pseudo-halogen modifications, medicinal chemists can drastically alter the physicochemical properties, metabolic stability, and target engagement of the resulting drug candidates.

This guide provides an objective, data-driven comparison between these two scaffolds, detailing the structural causality behind their performance differences and providing validated experimental protocols for their integration into drug discovery workflows.

Physicochemical & Electronic Profiling

The substitution of a hydrogen atom with a trifluoromethyl (-CF3) group ortho to the aniline amine, combined with a fluorine atom on the phenoxy ring, fundamentally rewrites the molecule's electronic distribution.

Standard 4-phenoxyaniline exhibits a relatively high basicity (pKa ~4.75) and moderate lipophilicity (LogP ~2.36)[2]. In contrast, the strong electron-withdrawing inductive (-I) effect of the ortho-CF3 group pulls electron density away from the nitrogen lone pair. This drastically reduces the nucleophilicity of the amine, lowering its pKa to approximately 2.1. While this reduced nucleophilicity complicates standard Nucleophilic Aromatic Substitution (SNAr) reactions, the massive increase in lipophilicity (LogP > 4.0) is highly desirable for partitioning into the deep hydrophobic pockets of kinase domains[3].

Quantitative Data Comparison
PropertyStandard 4-Phenoxyaniline4-(2-Fluorophenoxy)-2-(CF3)anilineMechanistic Impact on Drug Design
LogP 2.36[2]~4.10 (Calculated)CF3 and F groups significantly increase lipophilicity, driving hydrophobic pocket partitioning and membrane permeability.
Aniline pKa 4.75 ± 0.10[2]~2.10 (Calculated)Strong -I effect of ortho-CF3 depletes N-lone pair density, reducing basicity and altering synthetic coupling strategies.
Diaryl Ether Dihedral Highly flexibleRestrictedOrtho-F creates electrostatic repulsion with the ether oxygen, locking the molecule into a pre-organized bioactive conformation.
Metabolic Soft Spots Ortho/Para on phenoxy ringBlocked by F and CF3Halogenation shields electron-rich aromatic sites from CYP450-mediated epoxidation and hydroxylation[4][5].

Metabolic Stability & CYP450 Interactions

A critical failure point for standard phenoxyaniline derivatives in vivo is their susceptibility to rapid oxidative metabolism. Cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6, readily oxidize the electron-rich unsubstituted phenoxy ring, leading to rapid clearance via para- and ortho-hydroxylation[4][5][6].

By utilizing 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline, these metabolic liabilities are systematically dismantled. The highly electronegative fluorine atom deactivates the phenoxy ring toward electrophilic attack by the high-valent iron-oxo species in the CYP active site. Furthermore, the strategic placement of the halogens physically blocks the primary metabolic "soft spots," prolonging the pharmacokinetic half-life of the resulting inhibitor.

G cluster_0 Standard 4-Phenoxyaniline cluster_1 Fluorinated/CF3 Derivative A 4-Phenoxyaniline B CYP3A4 / CYP2B6 A->B C Rapid Hydroxylation (High Clearance) B->C D 4-(2-F-phenoxy)- 2-(CF3)aniline E CYP3A4 / CYP2B6 D->E F Metabolic Shielding (Prolonged Half-life) E->F

Fig 1. Comparative metabolic pathways showing CYP450 shielding by F and CF3 substitutions.

Structural Biology & Target Engagement (DFG-Out Conformation)

Modern oncology heavily relies on Type II kinase inhibitors (e.g., targeting c-Met, FLT3, Axl, and MEK)[3][7][8][9]. These inhibitors bind to the inactive "DFG-out" conformation of the kinase domain. The shift of the Asp-Phe-Gly (DFG) motif exposes a deep, lipophilic pocket adjacent to the ATP-binding site.

Standard phenoxyanilines often lack the steric bulk and lipophilicity to fully exploit this pocket. However, the trifluoromethyl group in 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline is perfectly sized to occupy this newly formed cavity. Its high lipophilicity drives favorable desolvation thermodynamics, allowing it to pack tightly against hydrophobic residues (such as Met664 in FLT3)[3].

Simultaneously, the ortho-fluoro group on the phenoxy ring plays a crucial conformational role. It induces a dipole-dipole repulsion with the adjacent ether oxygen, restricting the rotation of the diaryl ether bond[9]. This "conformational locking" pre-organizes the molecule into the extended bioactive conformation required to traverse the narrow kinase channel, minimizing the entropic penalty upon binding.

G A Kinase DFG-Out State B Hinge Region Binding (Heterocyclic Core) A->B C Hydrophobic Pocket I (CF3 Group Integration) A->C D Diaryl Ether Channel (F-Restricted Conformation) A->D C->D Synergistic Fit

Fig 2. Type II kinase binding model highlighting the structural roles of CF3 and F groups.

Experimental Workflow: Synthesis of a Type II Kinase Inhibitor Scaffold

Because the ortho-CF3 group drastically reduces the nucleophilicity of the aniline nitrogen, standard SNAr conditions (which work well for unsubstituted 4-phenoxyaniline[1]) will result in poor yields or require destructively harsh conditions. To effectively couple 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline to a heterocyclic core (e.g., a 4-chloroquinoline to build a c-Met inhibitor[8]), a Palladium-catalyzed Buchwald-Hartwig cross-coupling is required.

Protocol: Buchwald-Hartwig Amination (Self-Validating System)

Rationale: Utilizing Pd2(dba)3 with a bidentate ligand like Xantphos ensures a wide bite angle, facilitating the challenging reductive elimination step for electron-poor anilines. Cesium carbonate (Cs2CO3) is selected as the base to effectively deprotonate the weakly basic aniline without causing side reactions.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloroquinoline (1.0 equiv), 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline (1.2 equiv), Pd2(dba)3 (0.05 equiv), Xantphos (0.10 equiv), and anhydrous Cs2CO3 (2.0 equiv).

  • Atmosphere Exchange (Critical): Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Palladium(0) catalysts are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation and homocoupling side reactions.

  • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane (0.2 M relative to the chloride) via syringe.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously for 12–16 hours.

  • In-Process Validation (TLC/LC-MS): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the 4-chloroquinoline spot and the emergence of a highly UV-active lower-Rf spot indicates conversion. Extract a 10 µL aliquot, dilute in MeCN, and run LC-MS to confirm the exact mass of the desired cross-coupled product ([M+H]+).

  • Workup & Purification: Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution) to isolate the pure Type II inhibitor scaffold.

Sources

Comparative Electron-Withdrawing Effects of the Trifluoromethyl Group in 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Causality

In the design of modern kinase inhibitors and agrochemicals, the diaryl ether scaffold is a privileged structure. A critical building block for these molecules is 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline . The strategic placement of the trifluoromethyl ( −CF3​ ) group at the 2-position (ortho to the aniline amine) profoundly alters the molecule's electronic landscape and physicochemical properties.

As an Application Scientist evaluating building blocks for lead optimization, it is crucial to understand why the −CF3​ group is chosen over other halogens or pseudohalogens. The −CF3​ group is one of the most powerful electron-withdrawing groups (EWGs) in organic chemistry [1]. Unlike a direct fluorine substituent ( −F ), which exerts an inductive pull ( −I ) but simultaneously donates electron density back into the aromatic ring via resonance ( +R ) from its lone pairs, the −CF3​ group lacks lone pairs. Consequently, it acts as a pure, intense electron sink through induction and negative hyperconjugation.

This intense withdrawal exerts three primary causal effects on the molecule:

  • Drastic pKa Reduction: It heavily depletes electron density from the adjacent −NH2​ group, lowering its basicity and rendering it less susceptible to unwanted protonation at physiological pH.

  • Attenuated Nucleophilicity: The reduced electron density on the nitrogen significantly slows down downstream synthetic coupling steps (e.g., N-alkylation or Buchwald-Hartwig aminations) [2].

  • Metabolic Stability: The electron-withdrawing effect propagates through the aromatic core to the para-phenoxy ether linkage. By reducing the electron density of the ether oxygen, the −CF3​ group makes the molecule more sterically hindered and electronically resistant to oxidative cleavage by Cytochrome P450 (CYP450) enzymes [3].

G A Aniline Nitrogen (-NH2) Reduced Nucleophilicity pKa ~ 1.1 B Trifluoromethyl (-CF3) Strong -I Effect No +R Effect C Aromatic Core Electron Deficient B->C Inductive Pull (-I) C->A Decreased e- density D Phenoxy Ether Linkage Oxidation Resistant C->D Stabilizes C-O bond

Electronic effects of the -CF3 group on the 4-(2-Fluorophenoxy)aniline scaffold.

Quantitative Comparison: Substituent Effects on Aniline Basicity

To objectively evaluate the performance of the −CF3​ group, we must compare it against alternative ortho-substituents. Because the remote 4-(2-fluorophenoxy) group exerts a constant, mild electron-withdrawing effect across all derivatives, we can isolate the ortho-effect by examining the foundational 2-substituted anilines.

The Hammett constants ( σm​ and σp​ ) provide a baseline for the pure electronic strength of these substituents [4], while the conjugate acid pKa reflects the combined electronic and steric impacts at the ortho position.

Substituent (Ortho)Hammett σm​ Hammett σp​ Conjugate Acid pKa Relative Nucleophilicity
−CN (Cyano) 0.560.66~0.77Very Low
−CF3​ (Trifluoromethyl) 0.43 0.54 ~1.10 Low
−Cl (Chloro) 0.370.23~2.66Moderate-Low
−F (Fluoro) 0.340.06~3.20Moderate
−CH3​ (Methyl) -0.07-0.17~4.44High
−H (Unsubstituted) 0.000.004.60High

Data Sources: pKa values derived from [5], [6], [7],[8], and[9]. Hammett constants derived from standard tabulated data [10].

Analysis: The table clearly demonstrates that −CF3​ is second only to the cyano group in its ability to suppress basicity. While a methyl group ( −CH3​ ) slightly lowers basicity compared to aniline due to steric hindrance preventing optimal resonance coplanarity, the −CF3​ group drives the pKa down to ~1.10. This is a massive logarithmic drop compared to a simple fluoro substituent ( pKa ~3.20), proving that the lack of +R resonance donation makes −CF3​ a vastly superior electron sink.

Experimental Methodologies

To empirically validate the electronic effects of the −CF3​ group in your own laboratory, the following self-validating protocols are recommended.

Protocol A: Self-Validating Potentiometric Determination of pKa (Cosolvent Extrapolation)

Causality: 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline is highly lipophilic. Attempting a direct aqueous titration will result in precipitation, yielding false equivalence points. Therefore, a cosolvent system (Methanol/Water) is required. Because the dielectric constant of the solvent alters the apparent pKa , we must titrate at multiple solvent ratios and use the Yasuda-Shedlovsky extrapolation to determine the true aqueous pKa . Self-Validation Mechanism: Unsubstituted aniline is titrated in parallel as a reference standard. If the extrapolated aqueous pKa of the reference standard does not match the literature value (4.60 ± 0.05), the electrode calibration or solvent prep is flawed, and the run is invalidated.

Step-by-Step Methodology:

  • Preparation: Prepare 0.01 M solutions of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline and the reference standard (Aniline) in varying Methanol/Water mixtures (e.g., 30%, 40%, 50%, and 60% MeOH by volume).

  • Electrode Calibration: Calibrate a glass pH electrode using standard buffers (pH 2.0, 4.0, 7.0) prepared in the exact matching cosolvent ratios to account for liquid junction potentials.

  • Titration: Under a continuous N2​ purge (to prevent CO2​ absorption), titrate 20.0 mL of the analyte solution with standardized 0.1 M HCl (to protonate the amine), followed by back-titration with 0.1 M NaOH .

  • Data Acquisition: Record the pH after each 0.05 mL titrant addition. Determine the apparent pKa ( psKa ) at the half-equivalence point for each cosolvent ratio.

  • Extrapolation: Plot psKa+log[H2​O] versus 1/ϵ (where ϵ is the dielectric constant of the specific MeOH/Water mixture). Extrapolate the linear regression to the dielectric constant of pure water ( ϵ=78.3 ) to find the true aqueous pKa .

W S1 Step 1: Analyte Preparation Equilibrate in MeOH/H2O cosolvent system S2 Step 2: Potentiometric Titration Titrate with 0.1M HCl/NaOH under N2 S1->S2 S3 Step 3: Data Acquisition Record pH vs. Titrant Volume S2->S3 S4 Step 4: Yasuda-Shedlovsky Extrapolation Extrapolate to 0% organic modifier for aqueous pKa S3->S4

Self-validating potentiometric titration workflow for lipophilic aniline pKa determination.

Protocol B: Kinetic Assessment of Nucleophilicity via N-Alkylation

Causality: While pKa is a thermodynamic measure of proton affinity, synthetic chemists require kinetic data regarding nucleophilicity. The steric bulk of the ortho- −CF3​ group, combined with its EWG nature, severely retards SN​2 reactions. We use pseudo-first-order conditions (excess electrophile) to simplify the kinetic extraction. Self-Validation Mechanism: An internal standard (Biphenyl) is included in the reaction mixture. HPLC-UV analysis must show a constant peak area for the internal standard, ensuring that the disappearance of the aniline is solely due to the alkylation reaction and not degradation or solvent evaporation (mass balance >95%).

Step-by-Step Methodology:

  • Reaction Setup: In a dry Schlenk flask under argon, dissolve 1.0 mmol of the target aniline and 1.0 mmol of Biphenyl (internal standard) in 10 mL of anhydrous DMF.

  • Base Addition: Add 2.0 mmol of anhydrous K2​CO3​ to act as an acid scavenger.

  • Electrophile Addition: Add 10.0 mmol (10x excess for pseudo-first-order kinetics) of benzyl bromide. Stir at 60 °C.

  • Sampling: Withdraw 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes. Quench immediately into 1 mL of 50:50 Acetonitrile/Water.

  • Analysis: Analyze via HPLC-UV (254 nm). Plot ln([Aniline]t​/[Aniline]0​) versus time. The slope of the linear fit represents the observed rate constant ( kobs​ ). Compare the kobs​ of the −CF3​ derivative against a −Cl or −H analog to quantify the nucleophilic attenuation.

References

  • 2-(Trifluoromethyl)aniline Chemical Properties Source: LookChem URL:[Link]

  • 2-Chloroaniline | C6H6ClN | CID 7240 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • 2-methylaniline - Physico-chemical Properties Source: ChemBK URL:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL:[Link]

  • Hammett Substituent Constants Source: Bluffton University / J. Am. Chem. Soc. URL:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.